Tosedostat is a synthetic peptidomimetic pro-drug that is converted intracellularly into its active acid form, CHR-79888 [1]. Its primary mechanism involves inhibiting the M1 family of aminopeptidase enzymes, including puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [1] [2].
Aminopeptidases are crucial for the final step of protein degradation, recycling amino acids from ubiquitinated proteins within the proteasome. By inhibiting these enzymes, this compound disrupts this recycling process, leading to a deprivation of free amino acids inside the cell [3]. This, in turn, triggers an amino acid starvation response, ultimately resulting in the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis (programmed cell death) [3]. The compound has demonstrated potent anti-proliferative and anti-angiogenic effects in vitro and shows selectivity for transformed cancer cells over non-transformed cells [2].
The diagram below illustrates the sequence of its mechanism of action.
The clinical development of this compound has yielded mixed results, highlighting the complexity of its application. The table below summarizes data from key clinical trials.
| Trial Phase | Patient Population | Regimen | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Phase 1 (Solid Tumors) [1] | Advanced solid tumors (n=40) | This compound monotherapy (10–320 mg daily) | 1 partial response; 4 patients with stable disease >6 months. Recommended 240 mg/day for single-agent therapy. | Dose-limiting toxicities (thrombocytopenia, dizziness, visual abnormalities) at 320 mg. Common toxicities: fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation. |
| Phase 1/2 (AML/MDS) [1] | Elderly/relapsed AML or MDS (Phase 1: n=16; Phase 2: n=41) | This compound monotherapy (60–180 mg daily; 130 mg selected for Phase 2) | 7/51 AML patients achieved complete marrow response; 7 achieved partial marrow response. Significant antileukemic activity. | Dose-limiting toxicities: reversible thrombocytopenia, elevated ALT. Most common severe AE: reduced platelet count. 130 mg dose well-tolerated. |
| Phase 2 (OPAL) [1] | Elderly relapsed/refractory AML (n=73 evaluable) | This compound monotherapy (120 mg daily or 240 mg induction -> 120 mg maintenance) | Activity observed at both dose schedules. | Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. Treatment-related fatal AEs: acute hepatitis, respiratory failure, pneumonia, atrial fibrillation. |
| Randomized Phase 2 (HOVON 103) [4] | Elderly AML >65 years (n=231) | Standard "3+7" chemo (DNR/Ara-C) ± this compound (120 mg, days 1-21) | CR/CRi rate: 64% (this compound) vs 69% (Control). 2-year OS: 18% (this compound) vs 33% (Control). Inferior EFS and OS with this compound addition. | Increased early death rate from infections and higher incidence of atrial fibrillation in the this compound arm. |
For research purposes, here are the methodologies from pivotal this compound studies.
The journey of this compound underscores a common theme in oncology drug development: promising single-agent activity does not always translate to success in combination regimens. Future research may focus on:
Tosedostat (CHR-2797) is a synthetic, orally bioavailable small molecule peptidomimetic with an average molecular weight of 406.48 g/mol (chemical formula C21H30N2O6) [1] [2]. It acts as a pro-drug and is converted intracellularly by hydrolysis to its active metabolite, CHR-79888 [3]. This active form is a poorly membrane-permeant acid, leading to its accumulation within cells [4].
Primary Mechanism: The active metabolite CHR-79888 is a potent inhibitor of the M1 family of aminopeptidases [1]. Key enzymatic targets include:
The anti-tumor effects are linked to amino acid deprivation [4] [3]. By inhibiting aminopeptidases, this compound blocks the final step of the protein recycling pathway, depleting intracellular amino acid pools. This triggers an Amino Acid Deprivation Response (AADR), inhibits mTOR signaling, reduces protein synthesis, upregulates pro-apoptotic proteins like Noxa and CHOP, ultimately leading to apoptosis [5] [4] [3]. This mechanism shows selectivity for transformed cells over non-transformed cells [1] [4].
The diagram below illustrates this intracellular mechanism.
Intracellular mechanism of this compound leading to apoptosis via amino acid depletion.
Enzyme Inhibition Profile The following table summarizes the in vitro inhibition data for this compound and its active metabolite against key enzymatic targets [5] [3].
| Enzyme Target | Inhibitor Form | IC₅₀ / Potency | Experimental Notes |
|---|---|---|---|
| Puromycin-sensitive aminopeptidase (PuSA) | This compound (CHR-2797) | Potent inhibitor [1] | Identified as a primary target [1]. |
| Leukotriene A4 hydrolase (LTA4H) | This compound (CHR-2797) | >1000 nM [3] | Parent drug shows weak inhibition. |
| Leukotriene A4 hydrolase (LTA4H) | CHR-79888 (active metabolite) | 8 nM [3] | Metabolite is a potent inhibitor. |
| Aminopeptidase N (APN) | This compound (CHR-2797) | 220 nM [3] | - |
| Leucine Aminopeptidase (LAP) | This compound (CHR-2797) | 100 nM [3] | - |
Pharmacokinetic Properties Key PK parameters from early-phase clinical trials are summarized below [6] [3].
| Parameter | This compound (CHR-2797) | CHR-79888 (Active Metabolite) |
|---|---|---|
| Oral Bioavailability | Orally bioavailable [6] | Generated intracellularly [4] |
| Plasma Half-life (t₁/₂) | ~1 to 3.5 hours [6] | ~6 to 11 hours [6] |
| Systemic Exposure | Dose-proportional increase in AUC and Cmax [6] | Dose-proportional increase in AUC and Cmax [6] |
| Key Characteristic | A pro-drug | Poor membrane permeability, leading to intracellular accumulation [4] |
Recommended Phase II Doses
For researchers, here are detailed methodologies for key experiments cited in the literature.
1. In Vitro Enzyme Inhibition Assays [5]
The core of profiling this compound involves measuring its inhibition of various aminopeptidases using fluorogenic or chromogenic substrates.
Leucine Aminopeptidase (LAP) Activity
Puromycin-sensitive Aminopeptidase (PuSA) Activity
2. Cell-based Proliferation and Apoptosis Assays [5]
Cell Proliferation (WST-1 Assay)
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The clinical development of this compound has primarily focused on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), with some activity in solid tumors.
Key Clinical Trial Findings
| Trial Phase | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Phase I | Advanced solid tumors (n=40) | DLT: Thrombocytopenia, dizziness, visual abnormalities at 320 mg. Recommended dose: 240 mg/day. 1 partial response (renal cell), 4 stable disease >6 months. | [6] [3] |
| Phase Ib | Advanced solid tumors + Paclitaxel (n=22) | High incidence of paclitaxel infusion reactions. 3 partial responses, 12 stable disease >3 months. No PK interaction. | [4] [3] |
| Phase I/II | Elderly/relapsed AML or MDS (n=57) | MTD: 180 mg; MAD: 130 mg. Efficacy (n=51 AML): 7 complete marrow responses, 3 complete remissions, 7 partial marrow responses. | [3] |
| Phase II (OPAL) | Elderly relapsed/refractory AML | Demonstrated antileukemic activity. Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. | [3] |
Synergistic Combinations Preclinical and clinical data suggest this compound works synergistically with other agents:
Although this compound's clinical development has been discontinued [8], it remains a compound of significant research interest. Its novel mechanism of amino acid depletion presents a validated approach for oncology research. Future efforts may focus on:
The development of Tosedostat was grounded in the biology of aminopeptidases, which are enzymes that cleave amino acids from proteins and peptides. These enzymes are crucial for regulating biologically active peptides, antigen presentation, and, most importantly, protein recycling within cells [1].
This compound has been investigated in several clinical trials, primarily in acute myeloid leukemia (AML) and solid tumors.
| Trial Focus | Key Findings | Clinical Implications |
|---|---|---|
| Elderly AML (HOVON 103 Trial) [2] | Addition of this compound to standard intensive chemotherapy ("3+7") did not improve outcomes. Complete Remission (CR/CRi): 64% (this compound) vs. 69% (Standard). 2-Year Overall Survival: 18% (this compound) vs. 33% (Standard). Higher rates of infectious deaths and atrial fibrillation in the this compound arm. | Not recommended for this specific patient population and treatment regimen due to inferior survival and increased toxicity. |
| Advanced Solid Tumors (Phase Ib) [1] | Combined with paclitaxel. Objective Response: 3 patients had a partial response; 12 had stable disease >3 months. High incidence of paclitaxel infusion reactions. | Demonstrated some antitumor activity and a manageable safety profile, except for infusion reactions. |
Recent scientific investigations have explored other potential applications for this compound, revealing new dimensions of its biological activity.
While the exact discovery-stage protocols are not published, early-phase clinical trials provide details on the methodologies used to evaluate this compound's safety and efficacy. The following workflow is based on the design of a Phase Ib dose-escalation study [1].
This compound represents a mechanistically intriguing approach to cancer therapy through aminopeptidase inhibition and amino acid deprivation. However, its clinical journey underscores that a strong preclinical rationale does not always translate into therapeutic success in all contexts.
Tosedostat is an orally bioavailable prodrug. Its active metabolite, CHR-79888, inhibits key enzymes within the M1 family of metalloenzymes, including puromycin-sensitive aminopeptidase (PSA/PuSA) and leucine aminopeptidase (LAP) [1] [2] [3]. This inhibition blocks the hydrolysis of peptides into amino acids, depleting the intracellular amino acid pool in rapidly dividing cancer cells [4].
This amino acid deprivation activates a complex cellular response. The following diagram illustrates the key signaling pathways triggered by this compound, leading to its anti-tumor effects.
This compound exhibits a distinct inhibitory profile against various enzymes. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency and selectivity [1] [5].
| Enzyme Target | IC₅₀ Value | Notes |
|---|---|---|
| Leucine Aminopeptidase (LAP) | 100 nM | Primary target [1] [4] [5] |
| Puromycin-Sensitive Aminopeptidase (PSA/PuSA) | 150 nM | Primary target [1] [3] [4] |
| Aminopeptidase N (APN) | 220 nM | Primary target [1] [4] [5] |
| Leukotriene A4 Hydrolase (LTA4H) | >10 µM (Parent); 8 nM (Active Metabolite CHR-79888) | Potently inhibited by the active metabolite [1] [2] |
| Aminopeptidase B | >1 µM | Weak or no inhibition [1] [5] |
| MetAP-2 | >30 µM | Weak or no inhibition [1] [5] |
This compound demonstrates profound anti-proliferative effects against a range of human cancer cell lines. The activity is measured by the concentration that inhibits 50% of cell proliferation (IC₅₀ after 72 hours of exposure) [1].
To support your own research, here is a detailed methodology for evaluating aminopeptidase inhibition, adapted from the kinase assay protocols used to characterize this compound [1].
This protocol measures the inhibition of enzymatic activity using a fluorogenic substrate.
1. Reagent Preparation
2. Assay Procedure
3. Data Acquisition and Analysis
This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies. The table below summarizes key studies based on the search results.
| Condition | Phase | Combination / Notes | Key Findings / Status |
|---|---|---|---|
| Relapsed/Refractory AML | 2 | Single agent (OPAL trial) | Showed antileukemic activity; common adverse events: febrile neutropenia, thrombocytopenia [6] [2] |
| Elderly AML / High-risk MDS | 1/2 | Single agent | Demonstrated significant antileukemic activity; recommended dose: 130 mg daily [2] |
| Elderly AML | 2 | Combination with intensive chemotherapy (HOVON-103) | Inferior outcome; increased death from infections and atrial fibrillation vs standard treatment [7] |
| Advanced Solid Tumors | 1 | Single agent | Established MTD at 240 mg/day; DLTs included thrombocytopenia and dizziness [2] |
| Solid Tumors | 1b | Combination with Paclitaxel | Study terminated due to serious adverse event (eosinophilic myocarditis) [2] |
Based on the search results, the clinical development of this compound appears to be primarily in the investigational stage, with no approved indications as of early 2021 [3] [7].
Tosedostat is an orally bioavailable, small molecule peptidomimetic that acts as a prodrug [1]. Its mechanism is summarized in the diagram below:
Diagram 1: The proposed mechanism of action of this compound, from prodrug to active metabolite and subsequent cellular effects.
The key characteristics of this compound are detailed in the table below.
Table 1: Molecular and Pharmacological Profile of this compound
| Attribute | Detail |
|---|---|
| Molecular Formula | C₂₁H₃₀N₂O₆ [2] |
| Molecular Weight | 406.47 g/mol [2] |
| Mechanism | Prodrug converted intracellularly to active metabolite CHR-79888, a potent inhibitor of the M1 family of aminopeptidases [3] [4]. |
| Primary Enzymatic Targets (IC₅₀) | Leucine Aminopeptidase (LAP): 100 nM; Puromycin-Sensitive Aminopeptidase (PuSA): 150 nM; Aminopeptidase N: 220 nM [2]. |
| Key Active Metabolite | CHR-79888 (potent inhibitor of LTA4 hydrolase, IC₅₀: 8 nM) [2] [1]. |
| Primary Biological Effect | Induction of an Amino Acid Deprivation Response (AADR), leading to inhibition of mTOR signaling, reduced protein synthesis, and apoptosis [3]. |
| Selectivity | Demonstrates selectivity for transformed cells over non-transformed cells [3]. |
This compound has shown efficacy across various cancer types in preclinical and clinical settings.
Table 2: Summary of Key Efficacy Findings
| Model Type | Cancer Type / Model | Key Findings |
|---|---|---|
| In Vitro | Esophageal Cancer (FLO-1, OE21 cells) | Increased radiosensitivity under both normoxic and low oxygen conditions [5]. |
| In Vitro | Multiple Myeloma | High synergy when combined with the HDAC inhibitor CHR-3996, involving disruption of NF-κB signaling [6]. |
| In Vitro | Human Leukemic Cells (HL-60) | Induction of AADR gene signature, inhibition of mTOR phosphorylation, and reduced protein synthesis [3]. |
| In Vivo | Rat HOSP.1, HSN LV10, and human MDA-MB-435/-468 xenograft models | Oral administration (~100 mg/kg) reduced tumor volumes in a dose-responsive manner [2]. |
| Clinical (Phase 1b) | Advanced Solid Tumors (with Paclitaxel) | 3 patients had a partial response; 12 patients had stable disease lasting >3 months [7]. |
| Clinical (Phase 2 - OPAL) | Relapsed/Refractory Acute Myeloid Leukemia (AML) in elderly patients | 7 of 51 evaluable AML patients achieved complete marrow response; 7 achieved partial marrow response [1] [4]. |
Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your research.
1. In Vitro Radiosensitization Assay (Esophageal Cancer Cells)
2. Cell Proliferation and Apoptosis Assay (Multiple Myeloma)
3. In Vitro Aminopeptidase Activity Assay
This compound has been investigated in numerous clinical trials, primarily in hematological malignancies. The diagram below outlines the general workflow of a typical phase Ib clinical study design, as used for this compound.
Diagram 2: A generalized workflow of a Phase 1b clinical trial design, as exemplified by a this compound study in solid tumours.
Table 3: Clinical Trial Overview and Safety Profile
| Aspect | Detail |
|---|---|
| Clinical Phase | Multiple Phase 1, 1/2, and 2 studies completed [1]. |
| Key Indications | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Multiple Myeloma, Advanced Solid Tumors [1] [8]. |
| Recommended Doses | Single Agent (Solid Tumors): 240 mg/day [1]. Single Agent (AML): 130 mg/day (recommended from Phase 1) [1]. |
| Common Adverse Events | Fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation, alopecia, peripheral sensory neuropathy, rash [7] [1]. |
| Hematologic Toxicities | Thrombocytopenia, neutropenia, febrile neutropenia (common in AML studies) [1] [4]. |
| Notable Serious Adverse Event | One case of fatal eosinophilic myocarditis was reported, possibly related to the combination of this compound and paclitaxel [7]. |
This compound represents a first-in-class therapeutic strategy targeting tumor metabolism through aminopeptidase inhibition. Its well-characterized mechanism of inducing amino acid deprivation, combined with demonstrated clinical activity in AML and synergistic potential with other agents like HDAC inhibitors, establishes its value as an investigational agent [6] [3] [1].
The most promising research directions include:
Tosedostat's action is a sequential process that begins with oral administration and culminates in targeted cell death.
Figure 1: The sequential mechanism of action of this compound, from oral administration to induction of apoptosis.
The key to its activity lies in its conversion from an orally absorbed pro-drug into a charged, active metabolite (CHR-79888) inside cells. This active form accumulates intracellularly and potently inhibits the M1 family of aminopeptidases [1] [2] [3]. By blocking these enzymes, this compound disrupts the critical recycling of amino acids from proteins, leading to a state of amino acid starvation [3]. This, in turn, triggers an amino acid deprivation response (AADR), which includes the inhibition of the mTOR signaling pathway (a key regulator of protein synthesis and cell growth) and the upregulation of pro-apoptotic proteins like Noxa [2] [3]. The culmination of these events is the initiation of apoptosis (programmed cell death) [4]. Notably, this mechanism demonstrates selectivity for transformed (cancer) cells over non-transformed cells, although the precise reason for this selectivity is not fully understood [4].
The understanding of this compound's mechanism is supported by various preclinical and clinical experiments. The following diagram outlines a general workflow for investigating its effects.
Figure 2: An overview of key experimental approaches used to characterize this compound's activity.
The table below summarizes specific methodologies and key findings from selected studies.
| Experimental Area | Detailed Methodologies & Key Findings |
|---|
| Enzyme Inhibition Assays | Protocol: Used recombinant enzymes (e.g., PfM1AAP, PfM17LAP). Initial reaction rates were measured with fluorogenic substrate H-Leu-NHMec across a range of concentrations. Inhibitor constants (Ki) were determined from Dixon plots of 1/Vs versus inhibitor concentration [5]. Finding: The active metabolite CHR-79888 is a potent inhibitor of aminopeptidases. In one study, the acid form of a related inhibitor (CHR-6768) showed potent activity against malaria aminopeptidases [5]. | | Cell-Based Anti-proliferative Assays | Protocol: Human tumor cell lines (e.g., leukemic HL-60) were exposed to this compound. Anti-proliferative effect was measured via [3H]hypoxanthine incorporation or MTS assays. Gene expression analysis (microarrays) was performed to identify an Amino Acid Deprivation Response (AADR) signature [5] [3]. Finding: this compound demonstrated potent anti-proliferative and pro-apoptotic activity in vitro. Treatment led to a transcriptional profile indicative of amino acid depletion and upregulation of pro-apoptotic proteins like Noxa and CHOP [3]. | | In Vivo Pharmacokinetics/ Efficacy | Protocol: In a phase I solid tumor trial, patients received daily oral this compound. Plasma and intracellular concentrations of this compound and CHR-79888 were measured using LC-MS/MS. Non-compartmental analysis determined AUC, Cmax, and half-life [6] [3]. Finding: this compound and CHR-79888 showed dose-proportional increases in exposure. The intracellular exposure to CHR-79888 in patients was consistent with levels effective in preclinical xenograft models [6]. |
This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies.
Tosedostat exerts its effects through a well-defined mechanism that culminates in amino acid starvation within cancer cells. The process is summarized in the diagram below.
Figure 1: this compound mechanism of action: intracellular metabolism to active CHR-79888 inhibits aminopeptidases, triggering amino acid depletion and AADR.
The antitumor effects of this compound-induced AADR are demonstrated across various experimental models.
| Experimental Model | Key Findings | Source |
|---|---|---|
| HL-60 Leukemia Cell Line | Induced AADR gene signature; inhibited mTOR phosphorylation; reduced protein synthesis; LC₅₀ ~5.1 µM in primary AML cells. | [1] [6] |
| Primary AML Patient Samples (n=54) | Mean LC₅₀ of 5.1 µM; demonstrated significant cytotoxicity and selectivity over normal marrow cells (mean LC₅₀ 17.7 µM). | [6] |
| In Vivo & Clinical Studies | Oral bioavailability; antiproliferative and antiangiogenic effects; synergy with cytarabine, capecitabine, and paclitaxel. | [1] [7] [3] |
Key methodologies for investigating this compound's mechanism and effects are outlined below.
| Method | Key Protocol Details | Application in this compound Research |
|---|---|---|
| Gene Expression Profiling | Use of gene expression microarrays (e.g., Affymetrix Human Gene 2.0 Array). Profile mRNA from cells treated with this compound (e.g., 24-hour treatment). Identify differentially expressed genes. | Defined the AADR signature in HL-60 cells; identified 188 genes associated with clinical response in AML patient blasts [1] [3] [5]. |
| Cell Viability/Proliferation Assay | Treat cells with this compound for 96 hours. Use Annexin V/PI staining to quantify apoptosis. Calculate LC₅₀ values via dose-response curves. | Established potent cytotoxicity (LC₅₀ ~5.1 µM in primary AML) and selectivity over normal cells [6]. |
| Protein Synthesis & Signaling Analysis | Measure global protein synthesis rates (e.g., radioisotope labeling). Assess mTOR pathway activity by immunoblotting for phosphorylated substrates (e.g., p-S6K). | Confirmed amino acid depletion by showing reduced protein synthesis and inhibited mTOR signaling in HL-60 cells [1]. |
| Gene Expression Predictor Validation | RNA extraction from patient blasts. Quantitative PCR (qPCR) validation of candidate genes (e.g., CD93, GORASP1, CXCL16). Use of classifiers for response prediction. | Developed a predictor with 100% negative predictive value for response to this compound/LDAC in elderly AML [3]. |
Clinical and preclinical studies provide quantitative data on this compound's performance.
| Study Type / Model | Treatment Regimen | Efficacy Outcome |
|---|---|---|
| Phase II AML Trial | This compound + Low-Dose Cytarabine (LDAC) | CR: 48.5%; ORR: 54.5%; Median OS: 222 days [3]. |
| Phase Ib/II Pancreatic Cancer Trial | This compound + Capecitabine (2nd line) | Median PFS: 7.1 months; 8/16 patients had stable disease >3 months [7] [8]. |
| In Vitro Synergy | This compound + various chemotherapeutics | Demonstrated synergistic antiproliferative effects in cancer cell lines [2]. |
| Gene Expression Predictor | 3-gene signature (CD93, GORASP1, CXCL16) | Accurately classified 83% of patients; 100% negative predictive value in an independent series [3]. |
The induction of AADR represents a promising targeted strategy, particularly for hematologic malignancies. Key research implications include:
Tosedostat acts as a prodrug that is rapidly converted inside cells into its active form, CHR-79888 [1]. This active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it inhibits the M1 family of aminopeptidases [2] [1].
The primary therapeutic effect stems from the inhibition of key aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase [3] [2]. This inhibition disrupts the recycling of proteins into free amino acids, leading to:
The diagram below illustrates this activation and mechanism pathway.
The tables below summarize key biochemical and cellular activity data for this compound and its active metabolite.
Table 1: Biochemical Inhibitory Profile (IC₅₀ Values) Data shows the half-maximal inhibitory concentration of the active metabolite CHR-79888 against various enzymes [2].
| Target Enzyme | Abbreviation | Reported IC₅₀ (nM) |
|---|---|---|
| Leucyl Aminopeptidase | LAP | 100 |
| Puromycin-Sensitive Aminopeptidase | PuSA | 150 |
| Aminopeptidase N | APN | 220 |
| Methionyl Aminopeptidase-2 | MetAP2 | > 30,000 |
Table 2: Cellular Anti-Proliferative and Apoptotic Effects This table summarizes the effects of this compound observed in preclinical studies.
| Observation / Effect | Experimental Context | Key Findings |
|---|---|---|
| Anti-proliferative & Cytotoxic Effect | Primary AML cells in vitro [5] | Marked cytotoxicity in AML samples; significantly less effect on normal marrow progenitors. |
| Pro-apoptotic Effect | Leukemic cell lines in vitro [3] | Induces apoptosis; increases pro-apoptotic protein Noxa. |
| Synergistic Combination | Primary AML cells with Cytarabine (Ara-C) [5] | Strong synergy observed with the chemotherapeutic agent Ara-C. |
Research indicates that this compound's efficacy can be enhanced through rational drug combinations, providing a rationale for clinical application.
Synergy with Cytarabine (Ara-C): In primary AML cells, this compound demonstrated strong synergy with the standard chemotherapeutic agent cytarabine, suggesting potential for combination regimens [5].
Synergy with HDAC Inhibitors: Preclinical studies in multiple myeloma models show that this compound is highly synergistic with histone deacetylase (HDAC) inhibitors like CHR-3996 [6]. The proposed mechanism involves:
The diagram below illustrates this synergistic mechanism.
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.
In Vitro Cytotoxicity and Synergy Assessment (in AML) [5]
In Vitro Apoptosis and Mechanism Study (in Myeloma) [6]
This compound is currently an investigational drug that has been used in Phase I and II clinical trials for several cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma [3] [7]. The U.S. FDA and European EMA have granted it orphan drug status for the treatment of AML [4].
As of the latest information, Phase II trials are ongoing in the United States and European Union for elderly patients with newly diagnosed and relapsed AML and high-risk MDS [2]. The most current clinical status and any new trial initiations should be verified via clinical trial registries.
Tosedostat is a prodrug. Its activity against LTA4H is dependent on intracellular metabolism. The parent compound, CHR-2797, is an inhibitor of several aminopeptidases but does not effectively inhibit LTA4H [1] [2]. Once inside cells, it is hydrolyzed to its active carboxylic acid metabolite, CHR-79888, which is a potent and effective inhibitor of LTA4H [1] [2].
This metabolic activation is central to its mechanism, as depicted in the following pathway:
Diagram of this compound's metabolic activation and primary inhibitory actions.
The search results provide details on key experimental methods used to study this compound.
1. Aminopeptidase Activity Assays [1] The inhibitory activity of this compound was determined against various aminopeptidases using specific assays:
2. Single-Cell Analysis of Drug Response [3] A microfluidic platform (chemical cytometry) was used to quantify the heterogeneous response of single leukemic cells (U937 line) to this compound.
This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies and solid tumors [1] [2].
| Phase | Indication(s) | Status (as of search date) | Key Findings / Notes |
|---|---|---|---|
| Phase 1 | Advanced Solid Tumors [2] | Completed | Established a recommended daily dose of 240 mg for single-agent therapy [2]. |
| Phase 1/2 & Phase 2 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Solid Tumors [1] | Multiple trials completed, one status unknown [1] | Demonstrated clinical activity, including partial responses and stable disease [2]. |
This compound is part of a broader class of M1 aminopeptidase inhibitors. Another well-known drug in this class is Ubenimex (Bestatin), which is a broad-spectrum aminopeptidase inhibitor that also targets LTA4H and has been approved in Japan for acute non-lymphocytic leukemia [2]. The development of these inhibitors highlights the therapeutic interest in targeting aminopeptidases and the LTB4 pathway in cancer and inflammatory diseases [4] [5].
Tosedostat is a prodrug that is converted inside cells to its active form, CHR-79888 [1] [2]. This active metabolite potently inhibits several intracellular aminopeptidases, enzymes crucial for liberating amino acids from proteins during normal protein recycling [3] [4]. Inhibition depletes free amino acid pools, triggering an Amino Acid Deprivation Response (AADR) [3]. This response leads to:
The table below summarizes the key inhibitory and anti-proliferative data for this compound.
| Parameter | Target/Model | Value | Context / Notes |
|---|---|---|---|
| IC₅₀ (Enzyme Inhibition) [1] | Leucine Aminopeptidase (LAP) | 100 nM | In vitro enzyme assay |
| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 nM | In vitro enzyme assay | |
| Aminopeptidase N (APN) | 220 nM | In vitro enzyme assay | |
| IC₅₀ (Cell Proliferation) [1] | U-937 (AML cell line) | 10 nM | 72-hour assay |
| HL-60 (AML cell line) | 30 nM | 72-hour assay | |
| HuT 78 (Lymphoma cell line) | >10 µM | Demonstrates selectivity | |
| In Vivo Efficacy [1] [3] | MDA-MB-468 breast cancer xenograft | ~50% tumor volume reduction | Oral dose of ~100 mg/kg in mice |
| HOSP.1P lung colonization model | Tumor volume decrease | Oral dose of ~100 mg/kg in rats |
To help you design and interpret experiments involving this compound, here are the methodologies for key in vitro and in vivo assays as reported in the literature.
This protocol measures the direct inhibition of aminopeptidase enzymes by this compound [1].
This describes a typical xenograft model used to evaluate this compound's efficacy [1].
The following diagram illustrates the core mechanism of action of this compound and a high-level workflow for in vivo efficacy studies, integrating the information from the protocols above.
Diagram 1: this compound's intracellular mechanism triggers amino acid deprivation and apoptosis, typically evaluated in xenograft models.
Beyond its core anti-cancer mechanism, research has uncovered other significant in vivo effects of this compound.
This compound has been evaluated in numerous clinical trials, primarily for Acute Myeloid Leukemia (AML) [2]. The outcomes have been mixed:
Recent research has revealed a surprising new in vivo effect. This compound has been discovered to possess analgesic (pain-relieving) properties [7] [8].
Data from clinical trials highlight important safety considerations for in vivo research and potential clinical use.
In vivo, this compound acts as a potent aminopeptidase inhibitor, exerting anti-tumor effects primarily by disrupting amino acid metabolism and protein synthesis in malignant cells. While its clinical efficacy as an anticancer agent has shown promise in some settings, particularly in AML, it has been limited by toxicity in combination regimens. The recent discovery of its peripheral analgesic and opioid-sparing effects opens a new and potentially significant avenue for therapeutic development.
The table below summarizes the fundamental pharmacokinetic parameters of Tosedostat and its active metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].
| Parameter | This compound (CHR-2797) | Active Metabolite (CHR-79888) |
|---|---|---|
| Recommended Phase II Dose (Single Agent) | 240 mg once daily [1] [2] | - |
| Peak & Overall Exposure | Dose-proportional increases in AUC and Cmax [1] | Dose-proportional increases in AUC and Cmax [1] |
| Terminal Half-life (t½) | ~1 to 3.5 hours [1] | ~6 to 11 hours [1] |
| Key Clearance Mechanism | Rapid intracellular hydrolysis to CHR-79888 [3] [4] | - |
| Intracellular Accumulation | Low (poor membrane-permeant pro-drug) [3] | Excellent [3] |
| Drug-Drug Interaction (with Paclitaxel) | No pharmacokinetic interaction observed [3] | No pharmacokinetic interaction observed [3] |
This compound is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following diagram illustrates its activation and primary mechanism of action.
This compound is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases, leading to amino acid depletion and antitumor effects [3] [4].
The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental details are summarized below.
The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While this represents the foundational PK profile of this compound, you should consult more recent trial publications or regulatory documents for the very latest information, especially for specific patient populations or new drug combinations.
Tosedostat (CHR-2797) is a first-in-class, orally bioavailable aminopeptidase inhibitor that targets key intracellular metalloenzymes [1]. Its active metabolite, CHR-79888, potently inhibits several aminopeptidases, which are crucial for intracellular protein degradation and amino acid recycling [2] [3].
The proposed mechanism of action involves:
Preclinical data demonstrated that primary AML cells were significantly more sensitive to this compound (mean LC50 = 5.1 μM) compared to normal bone marrow cells (mean LC50 = 17.7 μM), suggesting a favorable therapeutic window [2].
The clinical efficacy and safety of this compound have been evaluated across multiple trials in AML, with divergent results based on treatment context.
| Trial Description | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Early-Phase & Single-Arm Studies [1] [4] | Relapsed/Refractory (R/R) or elderly, untreated AML | This compound monotherapy or with Low-Dose Cytarabine (LDAC) | Promising anti-leukemic activity; CR/CRi rate of 45.4% with this compound+LDAC [4] | Generally manageable safety profile; no unexpected toxicities [1] |
| HOVON 103 Randomized Phase II [5] [6] | Newly diagnosed AML >65 years, fit for intensive chemo | Standard "3+7" induction ± this compound 120 mg daily | No significant difference in CR/CRi rate (69% vs 64%); Inferior 24-month OS (33% vs 18%) and EFS with this compound [5] [6] | Increased early death rate from infections; higher incidence of atrial fibrillation [5] [6] |
This protocol outlines the regimen used in the phase II randomized study [5] [6].
This method details the preclinical evaluation of this compound's efficacy on primary patient samples [2].
Safety data must be interpreted within the context of the treatment regimen.
The diagram below illustrates the mechanism of action of this compound and the workflow for its clinical application in AML.
This compound (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated significant clinical activity in hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma. As a prodrug design, this compound features a esterase-sensitive motif that undergoes intracellular conversion by carboxylesterases to its active metabolite CHR-79888, which displays enhanced cellular retention and potent inhibition of multiple aminopeptidases [1] [2]. The compound primarily targets members of the M1 and M17 classes of aminopeptidases, including leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N, with half-maximal inhibitory concentrations in the nanomolar range [1].
The fundamental mechanism of action of this compound revolves around its ability to disrupt protein recycling pathways in transformed cells. By inhibiting aminopeptidases that catalyze the hydrolysis of terminal amino acids from peptides generated by proteasomal degradation, this compound induces an intracellular amino acid deprivation response [1]. This depletion of free amino acids triggers several downstream consequences including inhibition of mTOR signaling, suppression of protein synthesis, and induction of integrated stress response pathways [1] [3]. Notably, these effects appear to be selective for transformed cells, making aminopeptidase inhibition an attractive therapeutic strategy for hematological malignancies.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC₅₀ Value | Class | Biological Significance |
|---|---|---|---|
| Leucine aminopeptidase (LAP) | 100 nM | M17 family | Protein turnover, peptide processing |
| Puromycin-sensitive aminopeptidase (PuSA) | 150 nM | M1 family | Peptide degradation, neuropeptide regulation |
| Aminopeptidase N | 220 nM | M1 family | Cell surface antigen CD13, angiogenesis |
| Leukotriene A4 hydrolase (LTA4H) | 8 nM (active metabolite) | Bifunctional enzyme | Inflammation, eicosanoid synthesis |
Table 2: Cellular Activity of this compound in Hematological Malignancies
| Cell Type/Model | Assay Format | Key Parameters | Experimental Outcomes |
|---|---|---|---|
| Multiple myeloma cell lines (MM1S, ANBL6) | MTS/CTG viability assays | 10 μM, 72 hours | Decreased survival and proliferation in presence/absence of bone marrow stromal cells [1] |
| Primary multiple myeloma cells | Caspase activation assays | 10 μM | Induction of apoptosis via caspase 3/7 and 9 activation [1] |
| U937 myelomonocytic leukemia | Growth inhibition assay | 72-hour exposure | IC₅₀: ~18.5 nM (parental cells) [3] |
| AML patient blasts (elderly) | Clinical response assessment | 120-180 mg daily dosing | Overall response rate: 27% (monotherapy), 54.6% (with LDAC) [4] |
MTT Assay Protocol for this compound Cytotoxicity Screening
The MTT assay provides a robust colorimetric method for assessing cell viability and metabolic activity following this compound exposure. The procedure is based on the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells [5].
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize using a 0.2 μm membrane and store in aliquots at -20°C for up to six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods. Prepare MTT solvent containing 4 mM HCl and 0.1% NP-40 in isopropanol for formazan solubilization [5].
Cell Seeding and Treatment: Plate cells in 96-well plates at optimized densities (typically 5,000-20,000 cells/well for suspension cells, 3,000-10,000 cells/well for adherent cells) in complete medium. After 24-hour recovery, treat with this compound across a concentration range (recommended starting range: 1 nM to 100 μM) in serum-free or low-serum conditions. Include vehicle controls and background control wells (media + MTT without cells) [5].
MTT Incubation and Measurement: Following this compound exposure (typically 24-72 hours), add 50 μL serum-free media and 50 μL MTT solution to each well. Incubate at 37°C for 3 hours. After incubation, carefully aspirate media and add 150 μL MTT solvent to each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve formazan crystals. Measure absorbance at 590 nm with a reference wavelength of 630 nm to correct for background [5].
Data Analysis: Calculate percentage viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression models. For accurate quantification, establish a standard curve correlating cell number with absorbance for each cell type [5].
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This protocol enables discrimination between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment, providing insight into the mechanism of cell death.
Cell Treatment and Harvest: Treat cells with this compound at relevant concentrations (typically near the IC₅₀ and multiples thereof) for 24-48 hours. Include appropriate controls (untreated, vehicle-treated, and positive control such as staurosporine). Harvest both adherent and suspension cells, ensuring to collect floating cells which may represent late apoptotic/necrotic populations. Wash cells twice with cold PBS [6].
Staining and Analysis: Resuspend cell pellet (approximately 1×10⁶ cells) in 100 μL of binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's recommendations. Incubate for 15 minutes at room temperature in the dark. Add additional binding buffer (400 μL) and analyze by flow cytometry within 1 hour. Use FITC (515-545 nm) and PI (600-635 nm) channels with appropriate compensation [6].
Gating Strategy and Interpretation: Establish quadrants on dot plots using unstained cells, single-stained controls, and untreated cells. Viable cells are Annexin V-negative/PI-negative; early apoptotic cells are Annexin V-positive/PI-negative; late apoptotic cells are Annexin V-positive/PI-positive; necrotic cells are Annexin V-negative/PI-positive. Report results as percentage distribution across these populations [6].
HDAC Inhibitor Combination Protocol
Preclinical studies have demonstrated marked synergy between this compound and histone deacetylase (HDAC) inhibitors in multiple myeloma models. This protocol outlines the systematic evaluation of this combination.
Experimental Design: Prepare a matrix of concentration combinations using fixed ratios based on individual agent IC₅₀ values. For this compound, test concentrations ranging from 0.1×IC₅₀ to 10×IC₅₀. For HDAC inhibitors such as CHR-3996 or LBH589, use concentrations in the low nanomolar range (e.g., 1-100 nM) [6] [1].
Treatment and Analysis: Treat cells with single agents and combinations for 72 hours. Assess viability using MTT, MTS, or CellTiter-Glo assays. Include appropriate controls (untreated, vehicle, and single-agent controls). Perform experiments with multiple replicates (minimum n=3) and repeat independently at least three times [6].
Synergy Calculation: Analyze data using combination index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Alternatively, use Bliss independence or zero interaction potency (ZIP) models for synergy quantification. The combination of 1 μM this compound with 1 nM LBH589 has demonstrated enhanced G0/G1 cell cycle arrest and synergistic growth inhibition in multiple myeloma models [6] [1].
Table 3: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Components | Direction of Change | Functional Consequences |
|---|---|---|---|
| Amino acid response | GCN2, eIF2α, CHOP, NOXA | Upregulated | Induction of ER stress, apoptosis activation [1] |
| mTOR signaling | mTOR, S6K, 4E-BP1 | Suppressed | Inhibition of protein synthesis, cell growth arrest [3] |
| NFκB signaling | p65, p52, BIRC3/cIAP2, A20, CYLD | Biphasic: early activation followed by feedback inhibition | Initial cytoprotection followed by apoptosis sensitization [6] |
| Apoptotic machinery | Caspase-9, Caspase-3/7, Endonuclease G, Noxa | Activated | Mitochondrial pathway apoptosis induction [6] [1] |
This compound exerts its antiproliferative effects through a cascade of molecular events initiated by aminopeptidase inhibition. The primary cellular consequence is the induction of an amino acid deprivation response characterized by GCN2 activation, phosphorylation of eukaryotic initiation factor 2α (eIF2α), and subsequent induction of stress response genes including CHOP and NOXA [1]. This mimics a state of nutrient starvation despite normal extracellular amino acid availability.
Concurrently, this compound treatment leads to mTOR pathway inhibition, resulting in reduced phosphorylation of downstream effectors S6K and 4E-BP1, ultimately suppressing protein synthesis [3]. Interestingly, this compound also activates NFκB signaling through both canonical and non-canonical pathways, inducing nuclear translocation of p65 and p52 subunits. However, this initial activation is followed by a robust negative feedback loop mediated by upregulation of NFκB inhibitors including BIRC3/cIAP2, A20, and CYLD, which effectively turns off this potentially cytoprotective signaling and promotes apoptosis [6].
The apoptotic commitment in response to this compound occurs primarily through the mitochondrial pathway, evidenced by caspase-9 activation with minimal involvement of the extrinsic apoptosis mediator caspase-8. This is accompanied by upregulation of pro-apoptotic factors including Endonuclease G and Noxa, ultimately executing programmed cell death [6]. The critical observation that this compound-induced apoptosis can be largely abrogated by pre-treatment with the pan-caspase inhibitor Z-VAD-FMK confirms the central role of caspase activation in its mechanism of action [6].
Development of Resistance Models
Understanding resistance mechanisms is crucial for optimizing this compound-based therapies. Researchers have established resistant cell line models through prolonged, stepwise exposure to increasing drug concentrations.
Generation of Resistant Sublines: The human myelomonocytic U937 leukemia cell line has been used to generate this compound/CHR2863-resistant sublines through continuous exposure to gradually increasing drug concentrations over 4-6 months. Two representative sublines include U937/CHR2863(200) (low-level resistance, 14-fold) and U937/CHR2863(5μM) (high-level resistance, 270-fold) [3].
Characterization of Resistance Mechanisms: High-level resistant cells demonstrate complete loss of carboxylesterase 1 (CES1)-mediated drug activation associated with down-regulation of CES1 mRNA and protein expression. These cells also exhibit marked prodrug sequestration in lipid droplets and constitutive activation of pro-survival Akt/mTOR pathways [3].
Approaches to Overcome Resistance: The discovery that resistant cells with activated mTOR pathways show enhanced sensitivity to mTOR inhibitors like rapamycin suggests combination strategies to overcome resistance. Additionally, statins that inhibit the mevalonate-cholesterol pathway demonstrate marked synergy with aminopeptidase inhibitors in both sensitive and resistant AML cells [7].
The molecular basis of resistance involves multifactorial adaptations including downregulation of carboxylesterase 1 (the primary activating enzyme for the prodrug), drug sequestration in lipid droplets, and compensatory activation of pro-survival signaling pathways including ERK/Akt/mTOR [3]. Interestingly, resistant cells maintain sensitivity to several conventional chemotherapeutic agents including cytarabine and daunorubicin, and even display collateral hypersensitivity to the topoisomerase inhibitor prodrug irinotecan, informing potential sequential or combination therapy approaches [3].
Diagram 1: Comprehensive cellular mechanism and experimental assessment workflow for this compound. The diagram illustrates the sequential molecular events from drug uptake through apoptosis execution, alongside key experimental methods for monitoring each process.
Diagram 2: Resistance mechanisms and overcoming strategies for this compound. The visualization depicts the multifactorial basis of acquired resistance and evidence-based approaches to circumvent these adaptive responses.
Critical Technical Parameters
Successful implementation of this compound assays requires attention to several technical considerations that can significantly impact data quality and reproducibility.
Cell Density Optimization: Excessive cell density can lead to nutrient depletion and altered drug sensitivity. For proliferation assays with 72-hour this compound exposure, initial seeding densities should maintain subconfluent conditions throughout the experiment. Perform pilot experiments to establish optimal seeding densities for each cell type [5].
Serum Concentration Effects: Serum components can potentially interfere with this compound activity and MTT formazan formation. Use consistent serum concentrations across experiments (typically 5-10% FBS) and consider serum-free conditions during drug exposure periods. For MTT assays specifically, serum-free media is recommended during the MTT incubation step to minimize background [5].
Solubility and Stability: this compound is highly soluble in DMSO (>10 mM) and should be stored as frozen aliquots at -20°C. Avoid repeated freeze-thaw cycles. For working solutions, prepare fresh dilutions in culture medium immediately before use. The compound may precipitate in aqueous solutions at high concentrations; gentle warming to 37°C and brief sonication can improve solubility [1].
Metabolic Activation Considerations: Remember that this compound requires intracellular activation by carboxylesterases. Cell lines with low CES1 expression (e.g., certain solid tumor models) may demonstrate reduced sensitivity. Consider verifying CES1 expression levels when working with new model systems [3].
Troubleshooting Common Issues
High Background in MTT Assays: This may result from serum interference or incomplete formazan solubilization. Ensure proper background subtraction using media-only controls and verify complete dissolution of formazan crystals by extended shaking or gentle pipetting [5].
Variable Apoptosis Induction: Inconsistent apoptosis results may stem from variable cell passage number or health status. Use cells within consistent passage ranges (typically <20 passages from thawing) and ensure >90% viability in untreated controls before this compound exposure.
Limited Combination Synergy: When evaluating this compound combinations, ensure appropriate concentration ranges that encompass clinically achievable levels. Subtherapeutic concentrations may fail to demonstrate synergy. Include appropriate controls for potential solvent interactions when using multiple drug stocks.
This compound represents a promising therapeutic strategy for hematological malignancies with a unique mechanism of action centered on disruption of protein recycling and amino acid metabolism. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating the compound's activity in diverse experimental models. The observed synergy with HDAC inhibitors, hypomethylating agents, and statins underscores the potential of this compound in rational combination regimens [6] [7].
The emergence of predictive biomarkers, including gene expression signatures that correlate with clinical response in AML patients treated with this compound-containing regimens, highlights the advancing precision medicine applications for this agent [4]. Additionally, the well-characterized resistance mechanisms offer opportunities for preemptive combination strategies to delay or prevent treatment failure. As research continues to refine the appropriate clinical contexts for this compound deployment, these robust experimental protocols will facilitate the translational studies needed to optimize its therapeutic potential.
This compound (CHR-2797) is an orally active aminopeptidase inhibitor that exerts antiproliferative effects against a range of tumor cell lines. Its active metabolite, CHR-79888, is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN) and leucine aminopeptidase [1] [2]. The primary mechanism of action involves the inhibition of key enzymes involved in the recycling of amino acids from ubiquitinated proteins degraded within the proteasome. This leads to a deprivation of free amino acids within the cell, triggering an amino acid deprivation response (AADR) that ultimately results in reduced protein synthesis, inhibition of cell proliferation, and induction of apoptosis, particularly in rapidly dividing cells such as cancer cells [3] [2].
An ideal animal model for preclinical testing of novel therapeutics for myeloma should recapitulate the human condition, particularly the critical interaction of myeloma cells with the bone marrow microenvironment, which modulates tumor activity and protects against drug-induced apoptosis [4].
The following diagram illustrates the signaling pathway targeted by this compound and the subsequent cellular events leading to its antineoplastic effect.
Based on the established multiple myeloma model, the following protocol is recommended for efficacy studies [4].
A multi-faceted approach is used to monitor disease progression and validate the efficacy of this compound.
The workflow below summarizes the key steps in establishing the model and conducting a therapy assessment study.
The following table summarizes quantitative data on the antineoplastic effects of this compound observed in preclinical models.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Model/Cell Line | Assay Type | Exposure Time | Metric | Value | Context & Notes | Source |
|---|---|---|---|---|---|---|
| HL-60 (Human Leukemia) | In vitro, MTT | 72 hours | EC₅₀ | 4.7 µM | Antiproliferative activity | [1] |
| MOLT-4 (Human Leukemia) | In vitro, MTT | 72 hours | EC₅₀ | 2.1 µM | Antiproliferative activity | [1] |
| Vero (Monkey Kidney) | In vitro, MTT | 72 hours | CC₅₀ | 13 µM | Cytotoxicity, reduction in proliferation | [1] |
| U-937 (Human Leukemia) | In vitro | Not specified | IC₅₀ | 10 nM | Inhibition of proliferation; AADR genes upregulated | [1] |
| HuT 78 (Human Lymphoma) | In vitro | Not specified | IC₅₀ | >10 µM | Inhibition of proliferation; No AADR gene upregulation | [1] |
| U266 Myeloma (In Vivo) | In vivo, BLI | 4 weeks treatment | Efficacy | Significant attenuation of increased BLI radiance | Compared to untreated control in mouse model | [4] |
The intra-tibial mouse model of multiple myeloma is a robust and clinically relevant system for evaluating the efficacy of this compound. The protocols outlined herein—covering model establishment, dosing, and multi-modal monitoring—provide a solid framework for preclinical assessment. Researchers should leverage this model to further investigate the potential of this compound, especially in rational combination regimens, while carefully considering the lessons learned from its clinical development.
Tosedostat (CHR2797) is an orally bioavailable aminopeptidase inhibitor that acts as a prodrug. It is rapidly converted inside cells to its active acid metabolite, CHR-79888 [1] [2]. This active form is a potent inhibitor of several intracellular aminopeptidases, including leucine aminopeptidase (LAP), puromysin-sensitive aminopeptidase (PuSA), and Aminopeptidase N [3] [2]. The active metabolite is poorly membrane-permeant, leading to its excellent intracellular accumulation and retention [1].
The following tables summarize the key in vitro potency and efficacy data for this compound.
Table 1: Enzyme Inhibition Profile of this compound (CHR-2797) [3]
| Target Enzyme | IC₅₀ | Target Enzyme | IC₅₀ |
|---|---|---|---|
| Leucine Aminopeptidase (LAP) | 100 nM | PILSAP | >5 µM |
| PuSA | 150 nM | LTA4 Hydrolase | >10 µM |
| Aminopeptidase N | 220 nM | MetAP-2 | >30 µM |
| Aminopeptidase B | >1 µM |
Note: The active metabolite, CHR-79888, is a particularly potent inhibitor of LTA4 hydrolase, which it inhibits with an IC₅₀ of 8 nM [3] [2].
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines [3]
| Cell Line | Origin | IC₅₀ |
|---|---|---|
| U-937 | Myeloma | 10 nM |
| HL-60 | Acute Myeloid Leukemia | 30 nM |
| KG-1 | Acute Myeloid Leukemia | 15 nM |
| GDM-1 | Acute Myeloid Leukemia | 15 nM |
| HuT 78 | T-cell Lymphoma | >10 µM |
| Jurkat E6-1 | T-cell Leukemia | >10 µM |
This compound exhibits selectivity for transformed cells (e.g., MrC5-SV2, K-ras NRK) over their non-transformed counterparts (e.g., MrC5, NRK) [3]. The sensitivity does not show an obvious correlation with the mutational status of p53, PTEN, or K-Ras [3].
The primary mechanism of this compound's anti-proliferative effect is the induction of an Amino Acid Deprivation Response (AADR) [1] [4]. The following diagram illustrates the intracellular signaling pathway triggered by this compound.
The experimental evidence for this mechanism is derived from gene expression analysis and protein synthesis studies in treated cells (e.g., the human promyelocytic leukemia cell line HL-60). Key findings include [3] [1]:
The following protocols are used to determine the IC₅₀ values for different aminopeptidases.
Leucine Aminopeptidase (LAP) Assay
PuSA & Aminopeptidase N Assay
This protocol is used to determine the anti-proliferative IC₅₀ values in various cancer cell lines.
This compound has shown promising activity in clinical trials, particularly in relapsed/refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (MDS) [4] [2]. In vitro studies indicate that this compound synergizes with a wide range of chemotherapeutic agents, including cytarabine, and hypomethylating agents like azacitidine, to enhance anti-proliferative effects in cancer cell lines [1] [4] [2]. This provides a strong rationale for its use in combination therapies.
| Outcome Measure | LDAC + Tosedostat (n=~121) | LDAC Alone (n=~122) | P-value / Comments |
|---|---|---|---|
| Complete Remission (CR) Rate | 19% | 12% | Odds Ratio 0.61 (95% CI 0.30–1.23); P = 0.17 [1] |
| Overall Response Rate (ORR: CR+CRi) | 25% | 18% | Odds Ratio 0.68 (95% CI 0.37–1.27); P = 0.22 [1] |
| 2-Year Overall Survival (OS) | 16% | 12% | Hazard Ratio 0.97 (95% CI 0.73–1.28); P = 0.8 (No significant difference) [1] |
| Common Adverse Events | Cardiac events, pneumonitis, hemorrhage, asthenia [2] [3] | - | The combination was generally tolerable, with specific side effects monitored. |
The following methodology is based on the LI-1 trial, a multicenter, randomized, controlled, phase II study designed to evaluate the efficacy of LDAC with or without this compound [1].
The experimental rationale and mechanistic background of this combination therapy are summarized in the diagram below.
The combination of this compound and LDAC, while showing an encouraging response rate in an initial non-randomized Phase 2 study [2] [3], did not lead to an overall survival advantage when tested in a subsequent randomized trial (LI-1) [1]. Furthermore, when this compound was added to intensive chemotherapy ("3+7") in the HOVON 103 trial for fit elderly AML patients, it resulted in inferior survival outcomes compared to chemotherapy alone, with increased infectious complications and atrial fibrillation [4] [5].
These results indicate that the clinical development of this compound in AML has been halted due to a lack of proven survival benefit. The existing data serves as a valuable case study for drug development, highlighting the critical importance of randomized trials and the potential for promising early-phase data not to translate into improved patient outcomes.
The core of this approach is a phase II clinical trial protocol designed for older patients (≥60 years) with newly diagnosed AML or high-risk MDS [1].
Patients are randomized to receive one of two combination therapy backbones, with a choice of Tosedostat dosing schedules.
Table 1: Combination Therapy Backbones [1]
| Component | Arm A: this compound + Cytarabine | Arm B: this compound + Decitabine |
|---|---|---|
| This compound | 120 mg once daily, Days 1-21 | 120 mg once daily, Days 1-21 |
| HMA / Chemotherapy | Cytarabine 1 g/m²/day, Days 1-5 | Decitabine 20 mg/m²/day, Days 1-5 |
| Cycle Duration | 35 days | 35 days |
Table 2: Alternative this compound Dosing [1]
| Regimen | This compound Dose & Schedule |
|---|---|
| Interrupted Schedule | 120 mg once daily on Days 1-21 of a 35-day cycle. |
| Continuous Schedule | 180 mg once daily continuously throughout the 35-day cycle. |
Clinical trial data indicates the regimen is active and manageable, primarily causing myelosuppression.
Table 3: Efficacy Outcomes from a Phase II Trial (N=34) [1]
| Efficacy Parameter | Result (%) |
|---|---|
| Composite Complete Remission (CR/CRi) | 53% (18/34) |
| - Complete Remission (CR) | 41% (14/34) |
| - CR with Incomplete Count Recovery (CRi) | 12% (4/34) |
| Median Overall Survival | 11.5 months |
Key Safety Notes [1]:
For researchers aiming to validate or explore this combination in preclinical models, the following methodologies are critical.
This protocol evaluates the combined effect of this compound and HMAs on leukemic cell lines.
The zebrafish embryo xenograft model is a powerful tool for rapid, high-throughput assessment of drug efficacy and toxicity [2].
The therapeutic synergy stems from complementary mechanisms that target different vulnerabilities in leukemic cells. The following diagram illustrates the key signaling pathways involved.
Diagram Title: Synergistic Mechanisms of this compound and HMAs in AML
The combination of this compound and HMAs represents a rationally designed, synergistic strategy for treating AML and high-risk MDS. The provided clinical protocol and experimental methods offer a foundation for both clinical application and translational research. Key advantages include:
Future work should focus on validating these findings in larger, randomized trials and further elucidating biomarkers of response to optimize patient selection.
Table 1: Basic Chemical and Solubility Profile of Tosedostat
| Property | Detail |
|---|---|
| CAS Number | 238750-77-1 [1] [2] [3] |
| Molecular Formula | C₂₁H₃₀N₂O₆ [1] [2] [3] |
| Molecular Weight | 406.47 g/mol [1] [2] [3] |
| Physical Form | White to off-white powder [4] [3] |
| Recommended Storage | -20°C, desiccated, and protected from light [2] [5] [3] |
| Solubility in DMSO | ~55-81 mg/mL (135-199 mM) [1] [2] |
Table 2: Documented Stock Solution Preparation in DMSO
| Parameter | Protocol 1 (from Selleckchem) | Protocol 2 (from MedChemExpress) |
|---|---|---|
| Suggested Concentration | 80 mg/mL (~199 mM) [1] | 25 mg/mL (~61.5 mM) [4] |
| Preparation Steps | 1. Bring DMSO to room temperature and use freshly opened containers. 2. Add the required mass of this compound powder to a volumetric vessel. 3. Add the calculated volume of DMSO to achieve the final concentration. 4. Mix thoroughly by vortexing or gentle sonication until a clear solution is obtained [1]. | 1. Weigh the required mass of this compound. 2. Add the calculated volume of DMSO. 3. Sonicate and warm the mixture to aid dissolution [4]. | | Critical Notes | - Hygroscopic DMSO: Absorption of moisture can reduce solubility and compound stability. Always use fresh, anhydrous DMSO [1].
Here are detailed methodologies for using this compound in biochemical and cellular assays, based on published research.
This protocol measures the direct enzymatic inhibition of aminopeptidases like Leucine Aminopeptidase (LAP) and Puromycin-Sensitive Aminopeptidase (PuSA) [1] [6].
This protocol assesses the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines [1] [6].
Table 3: Summary of Key Experimental Data for this compound
| Assay Type | Parameter | Value / Concentration | Context / Cell Line |
|---|---|---|---|
| Enzyme Inhibition (IC₅₀) | LAP | 100 nM [1] [5] | In vitro enzyme assay |
| PuSA | 150 nM [1] [5] | In vitro enzyme assay | |
| Aminopeptidase N | 220 nM [1] [5] | In vitro enzyme assay | |
| Cellular Anti-proliferative Activity (IC₅₀) | U-937 | 10 nM [1] [6] | Human leukemia cell line |
| HL-60 | 30 nM [1] | Human promyelocytic leukemia | |
| HuT 78 | >10 µM [1] [6] | Resistant T-cell line | |
| In Vivo Dosing (Animal Models) | Oral dosage (rat/mouse) | ~30 - 100 mg/kg/day [1] [6] | HOSP.1P rat mammary carcinoma model |
For in vitro applications, Tosedostat is typically dissolved in DMSO. The table below summarizes key data for stock solution preparation.
Table 1: this compound Stock Solution Preparation Guide [1] [2] [3]
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 406.47 g/mol [1] [2] [3] | - |
| Recommended Solvent | Anhydrous DMSO [1] [2] | Use fresh, moisture-free DMSO. |
| Solubility in DMSO | ~56-81 mg/mL (137.77-199.27 mM) [1] [3] | Hygroscopic DMSO can reduce solubility [1]. |
| Solubility in Ethanol | ~5-81 mg/mL [1] [4] [2] | Varies by supplier and batch. |
| Stock Solution Concentration | 10-100 mM in DMSO [2] | A common working concentration is 10 mM. |
| Aliquot Storage | -20°C for 1 year; -80°C for 2 years [2] | - |
| Critical Storage Notes | 1. Protect from light [4] [2]. 2. Desiccate (air-sensitive, susceptible to oxidation) [4]. | Store in amber vials or sealed containers. |
Detailed Protocol:
This compound exhibits potent anti-proliferative effects on various cancer cell lines. The methodology below is adapted from published kinase assay protocols [1] [3].
Table 2: Example Anti-proliferative Activity in Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| U-937 | Histiocytic Lymphoma | 10 |
| HL-60 | Acute Myeloid Leukemia | 30 |
| KG-1 | Acute Myeloid Leukemia | 15 |
| GDM-1 | Blastic Plasmacytoid Dendritic Cell Neoplasm | 15 |
Experimental Workflow for Cell Proliferation Assay:
For animal studies, this compound is administered orally and requires specific formulations for proper dosing.
Table 3: In Vivo Dosing and Formulation Guide [1] [2]
| Parameter | Specification |
|---|---|
| Animal Models | Female CBH/cbi rats, nude mice (e.g., MDA-MB-468 xenograft) [1]. |
| Typical Dosage | ~100 mg/kg [1]. |
| Administration Route | Oral gavage (p.o.), dosed daily [1]. |
| Example Formulation 1 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. Validated to 4 mg/mL (9.84 mM). |
| Example Formulation 2 | 5% DMSO, 95% Corn Oil [1]. Validated to 4 mg/mL (9.84 mM). |
Detailed Protocol for In Vivo Formulation (Example: Clear Solution) [1] [2]:
This compound is an orally active aminopeptidase inhibitor. Its primary mechanism of action involves inhibition of several aminopeptidases, with IC50 values summarized below [1] [4]:
Inside cells, this compound is converted to its active acid metabolite (CHR-79888), which is responsible for the profound anti-proliferative effects observed. Inhibition of these enzymes disrupts amino acid metabolism and protein synthesis, leading to activation of amino acid deprivation response pathways, phosphorylation of eukaryotic initiation factor 2α (eIF2α), and inhibition of mTOR signaling [1]. Recent research also highlights that inhibition of NPEPPS by this compound can sensitize resistant cancer cells to cisplatin by regulating intracellular drug concentrations [5].
Tosedostat inhibits several aminopeptidases. The following table summarizes key enzyme targets and example IC50 values, though note these values are primarily from a commercial source for research use [1].
| Enzyme Target | Reported IC50 | Citations |
|---|---|---|
| Leucine Aminopeptidase (LAP) | 100 nM | [1] |
| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 nM | [1] |
| Aminopeptidase N | 220 nM | [1] |
A generalized fluorometric assay can be adapted to determine the inhibitory potency (Ki) of this compound against these enzymes, using recombinant proteins and fluorogenic substrates [2].
Detailed Protocol: Fluorogenic Enzyme Inhibition Assay
The workflow for this enzymatic assay is outlined below.
The cellular IC50 measures this compound's ability to inhibit cancer cell proliferation. Activity depends on intracellular conversion by carboxylesterases to the active metabolite CHR-79888 [1] [3]. Reported IC50 values vary significantly by cell line.
| Cell Line | Cell Type | Reported IC50 | Assay Duration | Citations |
|---|---|---|---|---|
| HL-60 | Human Leukemia | 10 nM - 4.7 µM* | 72 hours | [1] [4] |
| U-937 | Human Lymphoma | 10 nM | 72 hours | [1] |
| KG-1 | Myeloid Leukemia | 15 nM | 72 hours | [1] |
| MOLT-4 | Lymphoblastic Leukemia | 2.1 µM | 72 hours | [4] |
| HuT 78 | T-cell Lymphoma | >10 µM | 72 hours | [1] |
*Variation highlights differences in experimental conditions and assays.
Detailed Protocol: Cellular Proliferation Assay ([3H]Thymidine Incorporation)
Alternative Protocol: MTT Cytotoxicity Assay
The workflow for cellular assays is consolidated in the following diagram.
Tosedostat is an orally bioavailable aminopeptidase inhibitor. Its intracellularly active metabolite, CHR-79888, exerts anti-proliferative and pro-apoptotic effects by inhibiting multiple intracellular aminopeptidases [1]. This inhibition blocks the recycling of proteins, leading to a depletion of free amino acids within the cell [2] [1]. The resulting Amino Acid Deprivation Response (AADR) triggers several downstream effects [1]:
The diagram below illustrates this mechanism and its consequences.
The quantitative data below summarizes efficacy and safety findings from key studies involving this compound.
Table 1: Clinical Trial Outcomes of this compound in Hematologic Malignancies (HOVON 103 Study) [2]
| Parameter | Standard Chemotherapy | Standard Chemotherapy + this compound |
|---|---|---|
| Patient Population | >65 years with AML/High-risk MDS | >65 years with AML/High-risk MDS |
| Complete Response (CR/CRi) Rate | 69% | 64% |
| 2-Year Overall Survival (OS) | 33% | 18% |
| 2-Year Event-Free Survival (EFS) | 20% | 12% |
| Early Death Rate (30 days) | 8% | 19% |
| Notable Adverse Events | Infectious complications (5% Gr4) | Increased infectious complications (22% Gr4), Atrial Fibrillation (18%) |
Table 2: Phase Ib Study of this compound with Paclitaxel in Advanced Solid Tumours [1]
| Parameter | Details |
|---|---|
| Patient Population | 22 patients with advanced solid tumours |
| This compound Dose | 90–240 mg daily, orally |
| Paclitaxel Dose | 135–175 mg/m², IV, every 3 weeks |
| Dose-Limiting Toxicity (DLT) | Grade 3 dyspnoea (1 patient at 180 mg this compound) |
| Most Frequent Related AEs | Alopecia (95%), Fatigue (95%), Peripheral sensory neuropathy (59%), Paclitaxel hypersensitivity (59%), Rash (55%) |
| Best Overall Response | Partial Response: 3 patients (14%); Stable Disease >3 months: 12 patients (57%) |
Here are detailed methodologies for key experiments based on the analyzed studies.
This protocol is designed to evaluate the direct impact of this compound on cancer cell viability and death in a laboratory setting.
1. Cell Line and Culture:
2. Drug Preparation:
3. Treatment and Incubation:
4. Analysis and Endpoints:
This protocol outlines the co-administration of this compound with cytotoxic agents, based on clinical trial designs [2] [1]. The workflow is summarized in the diagram below.
1. Patient Population:
2. Dosing and Schedule:
3. Dose Modification and Safety Monitoring:
4. Efficacy Assessment:
This compound presents a mechanistically rational approach to cancer therapy by targeting amino acid metabolism. However, its translation to the clinic, particularly in combination with intensive chemotherapy, has been challenging. The available evidence does not support a beneficial effect of adding this compound to standard intensive treatment for elderly AML patients, and it may in fact worsen outcomes due to increased toxicity [2]. Further research is needed to identify patient subpopulations or different combination regimens where its unique mechanism of action could be safely and effectively harnessed.
| Question | Key Findings & Management Insights | Clinical Context |
|---|
| What are the most common serious adverse events? | • Infectious Complications: Increased early death rate from infections. [1] • Cardiac Events: Atrial fibrillation is more common. [1] • Infusion Reactions: High incidence (59%) with paclitaxel co-administration. [2] | In elderly AML patients receiving intensive chemotherapy. [1] In solid tumour patients receiving paclitaxel. [2] | | How do toxicity profiles differ between patient populations? | • Elderly AML: Higher rates of severe, treatment-related morbidity/mortality (infections, cardiac). [1] • Advanced Solid Tumours: Better tolerability aside from paclitaxel-related infusion reactions. [2] | Comparison between elderly, less-fit AML patients and general oncology patients. [1] [2] | | Does the combination regimen affect toxicity? | • With Intensive Chemo (AML): Potentiates serious toxicities (infection, arrhythmia), negatively impacting survival. [1] • With Paclitaxel (Solid Tumours): Leads to frequent infusion reactions, requiring dosing interruption. [2] | Combination with "3+7" (daunorubicin/cytarabine) in AML. [1] Combination with paclitaxel in solid tumours. [2] | | What are the critical monitoring parameters? | • Hematologic/Infection: Close monitoring for myelosuppression and febrile neutropenia. [1] • Cardiac: Regular rhythm monitoring (e.g., for atrial fibrillation). [1] • Infusion Reactions: Vigilant monitoring during paclitaxel infusion, especially 2nd dose. [2] | Derived from reported dose-limiting toxicities and adverse events. [1] [2] |
For researchers designing preclinical or clinical studies, here are methodologies from published trials.
1. Phase II Study in Elderly AML/HR-MDS (HOVON 103) This protocol evaluated adding tosedostat to standard intensive induction chemotherapy [1].
2. Phase Ib Study in Advanced Solid Tumours This study investigated the combination of this compound with paclitaxel [2].
The diagram below outlines a streamlined workflow for monitoring and managing key toxicities based on clinical trial findings.
The following table summarizes the adverse effects (AEs) of Tosedostat observed in clinical trials, primarily involving elderly patients with acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS).
| Adverse Effect | Frequency & Severity | Clinical Context & Notes |
|---|---|---|
| Hematological Toxicity | ||
| Thrombocytopenia [1] [2] [3] | Very common (Grade 3-5); reported as a Dose Limiting Toxicity (DLT) [2]. | A key toxicity in AML/MDS studies. Can be life-threatening [3]. |
| Neutropenia / Febrile Neutropenia [4] [3] | Very common; leading to increased early death rate from infections in one study [3]. | A major risk during intensive chemotherapy combinations. |
| Anemia [2] | Reported as a DLT at high doses (320 mg) [2]. | - |
| Non-Hematological Toxicity | ||
| Fatigue / Asthenia [2] [5] | Very common [5]. | Frequently observed across solid tumor and leukemia trials. |
| Gastrointestinal Effects (Nausea, Vomiting, Diarrhea, Constipation) [2] | Common [2]. | - |
| Peripheral Edema [2] | Common [2]. | - |
| Cardiac Toxicity | ||
| Atrial Fibrillation [3] | More common in the this compound arm compared to standard treatment [3]. | Identified in a randomized Phase II study with elderly AML patients. |
| Other Serious Adverse Events | ||
| Elevated Liver Enzymes (e.g., ALT) [2] | Reported as a DLT (Grade 3) [2]. | - |
| Peripheral Sensory Neuropathy [5] | Common (59%) in combination with paclitaxel [5]. | Primarily associated with paclitaxel co-administration. |
| Paclitaxel Infusion Reactions [2] [5] | Very high frequency (59%) when combined with paclitaxel [2] [5]. | Led to protocol changes, pausing this compound around paclitaxel infusions. |
| Dyspnoea [5] | Reported as a DLT (Grade 3) in one patient [5]. | - |
For researchers investigating the safety profile and mechanism of action of this compound, the following methodologies from clinical and preclinical studies can serve as a reference.
The safety data in the table above was primarily gathered through phase I/II clinical trials. A typical study design involves [2] [3]:
A Phase Ib dose-escalation study investigated this compound with paclitaxel in advanced solid tumours. The protocol can be summarized as follows [5]:
The diagram below illustrates the hypothesized mechanism of this compound and the pathways linked to its key adverse effects, particularly hematological toxicity.
The biochemical rationale for this compound's effects is linked to its primary molecular target:
Q1: What is the recommended starting dose of this compound for a preclinical study modeling relapsed AML? Based on clinical trials in elderly patients with relapsed/refractory AML, a daily oral dose of 120 mg has been frequently used and is generally well-tolerated for single-agent therapy [1] [2]. For combination with cytarabine, a dose of 120 mg daily on days 1-21 of a 28-day cycle has been employed [4] [3].
Q2: Are there any specific drug-drug interactions to consider when designing combination studies? Available clinical data suggests there is no significant pharmacokinetic interaction between this compound and paclitaxel [2] [5]. However, a critical pharmacodynamic interaction was observed: co-administration led to a dramatically increased incidence of paclitaxel infusion reactions. This necessitated a protocol amendment to interrupt this compound dosing around the time of paclitaxel infusion [5]. This highlights the importance of close safety monitoring for unexpected toxicities in novel combinations.
Q3: Which patient populations appear to be at the highest risk for severe adverse events? Elderly patients receiving this compound in combination with intensive chemotherapy (e.g., cytarabine) are at high risk for severe and potentially fatal infectious complications due to febrile neutropenia [3]. Patients with a history of cardiac issues may also be at increased risk for atrial fibrillation [3].
Thrombocytopenia is a dose-limiting toxicity (DLT) of Tosedostat. The following table synthesizes its incidence and characteristics across key clinical studies.
| Study / Trial Name | Patient Population | This compound Dose & Regimen | Incidence & Severity of Thrombocytopenia | Notes / Management |
|---|
| Phase I/II Study [1] [2] | AML or MDS (elderly and/or relapsed) | 60-180 mg daily (Phase I); 130 mg daily (Phase II) | Most common severe (Grade 3-5) adverse event in combined phases [1].
DLT: Reversible thrombocytopenia (>75% reduction in platelets) at 180 mg dose [1]. | 130 mg/day was established as the Maximum Acceptable Dose (MAD) due to better tolerability, while 180 mg was the Maximum Tolerated Dose (MTD) [1]. | | OPAL (Phase II) [3] [4] | Elderly with relapsed/refractory AML | 120 mg daily vs. 240 mg daily for 2 months, then 120 mg | Grade 3 or worse thrombocytopenia: 21% (120 mg group) and 23% (240 mg→120 mg group) [3] [4]. | Listed among the most common grade 3+ adverse events. Was a primary reason for dose adjustment from 240 mg to 120 mg [4]. | | HOVON 103 (Phase II) [5] | Elderly AML (>65 yrs) receiving intensive chemotherapy | 120 mg daily (days 1-21) added to standard "3+7" chemotherapy | Higher early death rate and infectious complications in the this compound arm [5]. | Study concluded that adding this compound to intensive chemotherapy negatively affected therapeutic outcomes, in part due to increased toxicity [5]. |
For researchers investigating this phenomenon, the following experimental and monitoring approach is recommended.
Mechanism of Action and Thrombocytopenia this compound is an orally bioavailable aminopeptidase inhibitor. Its intracellularly active metabolite, CHR-79888, potently inhibits aminopeptidases, which are crucial for recycling amino acids from proteins [6]. This inhibition triggers an amino acid deprivation response (AADR) within leukemic cells, leading to a reduction in protein synthesis, inhibition of the mTOR pathway, upregulation of pro-apoptotic factors (like CHOP and NOXA), and ultimately, apoptosis (cell death) [7] [6]. The mechanism of thrombocytopenia is directly linked to this pro-apoptotic effect on rapidly dividing hematopoietic cells, including megakaryocytes and their precursors in the bone marrow [1].
Recommended Experimental Monitoring Protocol When administering this compound in a pre-clinical or clinical setting, implement a rigorous monitoring plan:
Q1: Is thrombocytopenia with this compound reversible? Yes, clinical evidence indicates that the thrombocytopenia induced by this compound is generally reversible upon dose interruption or discontinuation of the drug [1].
Q2: What is the recommended course of action if severe thrombocytopenia occurs during a study? The established protocol is to interrupt this compound dosing. After the platelet count recovers, treatment may be re-initiated at a reduced dose, if appropriate for the study design [1] [4]. Patient safety should be the primary guide, which may include supportive care such as platelet transfusions.
Q3: Does this compound have a different safety profile in solid tumors versus blood cancers? Yes. The maximum tolerated dose (MTD) was higher in patients with solid tumors (240 mg/day) compared to those with hematologic malignancies (130-180 mg/day), where thrombocytopenia was a more prominent and dose-limiting toxicity [7] [6]. This is likely because the drug's mechanism disproportionately affects actively dividing blood and bone marrow cells.
The diagram below illustrates the proposed cellular mechanism of this compound and its link to thrombocytopenia.
The table below summarizes the occurrence of febrile neutropenia and other hematological toxicities across key clinical studies. The incidence appears to be closely linked to the patient population and the combination of drugs used.
| Study Description | Patient Population | Reported Incidence of Febrile Neutropenia | Other Common Hematological Toxicities |
|---|---|---|---|
| Phase II (OPAL Study) [1] | Elderly patients with relapsed or refractory Acute Myeloid Leukemia (AML) | One of the most common adverse events | Thrombocytopenia, pneumonia |
| Phase II Combination Therapy [2] | Newly diagnosed older patients with AML or high-risk MDS (on Cytarabine or Decitabine) | 10 hospitalizations out of 34 patients | Not specified (Study focused on efficacy) |
| Phase Ib Combination Therapy [1] [3] | Patients with advanced solid tumours (with Paclitaxel) | Not a prominently reported adverse event | Paclitaxel hypersensitivity, alopecia, fatigue, peripheral sensory neuropathy |
Interpreting the data above requires an understanding of the clinical context:
Is febrile neutropenia a dose-limiting toxicity for this compound? Based on available phase I studies, the dose-limiting toxicities (DLTs) identified were thrombocytopenia, dizziness, and visual abnormalities at the 320 mg dose in solid tumors, and reversible thrombocytopenia and elevated liver enzymes in AML studies [1]. Febrile neutropenia was a notable adverse event but was not defined as a DLT in the reported trials.
Does this compound have synergistic effects with other drugs? Yes, preclinical data suggests significant potential, particularly in combination with azanucleosides (e.g., decitabine) and cytarabine [1]. This synergy was the rationale for several clinical trials in AML and high-risk MDS [2].
For researchers designing preclinical or clinical studies with this compound, rigorous monitoring for hematological toxicity is essential.
The following diagram illustrates the established clinical workflow for patient monitoring and management in these trials, based on the study protocols.
The clinical data indicates that febrile neutropenia is a notable and expected adverse event in studies of this compound, particularly when used in combination with other myelosuppressive agents for the treatment of Acute Myeloid Leukemia (AML). Researchers should incorporate robust hematological monitoring into their study designs.
The table below summarizes the main safety findings from clinical trials involving this compound. These findings provide the context for understanding its known risks.
| Trial Phase / Type | Patient Population | Most Common Severe Adverse Events (AEs) | Other Notable AEs |
|---|---|---|---|
| Phase I/II [1] [2] | Acute Myeloid Leukemia (AML) and Myelodysplasia | Reduction in platelet count (thrombocytopenia) [1] | Grade 3 ALT elevation [1] |
| Phase Ib [3] | Advanced Solid Tumors (with Paclitaxel) | Paclitaxel hypersensitivity/infusion reactions [3] | Fatigue, diarrhea, peripheral edema, nausea; one case of fatal eosinophilic myocarditis [3] |
| Phase II (OPAL) [2] | Elderly with relapsed/refractory AML | Febrile neutropenia, thrombocytopenia, pneumonia [2] | Fatigue, dyspnoea; treatment-related fatal events included acute hepatitis, respiratory failure, and atrial fibrillation [2] |
| Randomized Phase II (HOVON 103) [4] | Elderly AML (added to intensive chemotherapy) | Infectious complications, early death from infections [4] | Increased atrial fibrillation [4] |
PRES is a neurological syndrome characterized by headaches, seizures, altered mental status, and visual disturbances. It is often associated with acute, significant hypertension and certain cytotoxic or immunosuppressant drugs [5].
The table below lists established risk factors to be aware of, though none have been specifically linked to this compound in clinical reports.
| Category | Specific Triggers & Risk Factors |
|---|---|
| Medical Conditions | Acute uncontrolled hypertension, preeclampsia, kidney disease, autoimmune disorders (e.g., systemic lupus erythematosus), sepsis [5] |
| Chemotherapy & Immunosuppressants | Cytotoxic drugs: cisplatin, gemcitabine, CHOP/R-CHOP. Immunosuppressants: tacrolimus, sirolimus, cyclosporine. Monoclonal antibodies/other: bevacizumab, pazopanib, interferon therapies [5] |
Although not reported with this compound, vigilance for rare and serious neurological events is a standard part of clinical trial safety. The following workflow outlines a general protocol for monitoring and responding to potential PRES symptoms in a trial setting.
If PRES is suspected in a patient on an investigational drug like this compound, the following steps are critical [5]:
The following table summarizes key clinical trials investigating Tosedostat, detailing treatment duration and outcomes. Please note that this compound is an investigational drug and has not been approved for clinical use outside of trials [1].
| Phase | Patient Population | Regimen & Dose | Treatment Duration | Key Findings & Outcomes |
|---|---|---|---|---|
| Phase I/II (Single Agent) [2] | Elderly and/or relapsing AML/MDS | 130 mg orally, once daily | Up to 12 weeks (including 4-week dose-finding phase) | Well tolerated. 7/51 AML patients had complete marrow response, 7 had partial marrow response. |
| Phase II (OPAL) [3] | Elderly patients with relapsed/refractory AML | Schedule A: 120 mg daily Schedule B: 240 mg daily for 2 months, then 120 mg daily for 4 months | Up to 6 months | Active in both schedules. Common adverse events: febrile neutropenia, thrombocytopenia, fatigue, pneumonia. | | Phase II (HOVON 103) [4] | Elderly patients with AML/High-risk MDS | 120 mg orally, daily (days 1-21) combined with intensive chemotherapy (2 cycles) | Two 21-day cycles (with standard chemo) | Inferior outcomes. Higher early death rate from infections and more atrial fibrillation vs. standard treatment alone. | | Phase Ib (Combination Therapy) [5] | Advanced solid tumours | 90-240 mg daily + Paclitaxel (IV, every 3 weeks) | this compound daily; Paclitaxel for up to 6 cycles (≈18 weeks). Patients could continue this compound alone after. | Generally well-tolerated. 3 patients had partial response, 12 had stable disease >3 months. High rate of paclitaxel infusion reactions. |
To help visualize how this compound works and its journey through clinical development, I have created the following diagrams based on the available evidence.
This diagram illustrates the intracellular mechanism of this compound and its progression through key clinical trials, highlighting different treatment durations and outcomes.
Q1: What is the established safe starting dose for this compound in clinical trials? Based on phase I/II studies in hematological malignancies, 130 mg taken orally once daily has been identified as a well-tolerated and active dose, often referred to as the Maximum Acceptable Dose (MAD) [2] [3]. A higher dose of 180 mg was determined to be the Maximum Tolerated Dose (MTD), but was associated with dose-limiting toxicities like reversible thrombocytopenia [2].
Q2: How long do patients typically stay on this compound treatment? Treatment duration is protocol-dependent and varies by patient response and tolerability:
Q3: What are the critical toxicities to monitor for during this compound treatment? Based on clinical trial data, key adverse events include:
Q4: Was this compound more effective as a single agent or in combination? The results are mixed and context-specific. While this compound showed promising single-agent activity in early-phase AML/MDS trials [2] [3], its addition to intensive chemotherapy in the HOVON 103 trial for elderly AML patients led to inferior outcomes, including worse overall survival and higher early death rates from infections [4]. This highlights the critical need to carefully evaluate drug combinations, as synergy in vitro does not always translate to clinical benefit.
| Dose Cohort | Paclitaxel Dose (mg/m²) | Tosedostat Dose (mg) | Dosing Schedule | Key Tolerability Findings |
|---|---|---|---|---|
| Cohort 1 [1] | 135 | 90 | Daily (from day 2) | Starting dose combination [1] |
| Cohort 2 [1] | 175 | 90 | Daily (from day 2) | - |
| Cohort 3 [1] | 175 | 130 | Daily (from day 2) | - |
| Cohort 4 [1] | 175 | 180 | Daily (from day 2) | 1 DLT (Grade 3 dyspnea) observed [1] |
| Cohort 5 (post-amendment) [1] | 175 | 180 | Days 2-17 of each cycle | Protocol adjusted due to high infusion reaction rate [1] |
| Cohort 6 (post-amendment) [1] | 175 | 240 | Days 2-17 of each cycle | - |
To effectively troubleshoot experiments, it's crucial to understand how this compound works at a cellular level.
The following diagram illustrates this mechanism and the subsequent clinical response observed in the trial.
Here are answers to specific issues you might encounter, based on the trial data.
What are the primary mechanisms of acquired resistance to Tosedostat and its analogs? Research on CHR2863, a close structural analog of this compound, has identified several key mechanisms in myeloid leukemia cell lines [1] [2]:
Does this compound resistance confer cross-resistance to other common drugs? Studies show that resistance to CHR2863 does not typically lead to cross-resistance with several other chemotherapeutic agents, which is promising for combination therapies. The table below summarizes the cross-resistance profile [2]:
| Drug | Effect in CHR2863-Resistant Cells | Experimental Notes |
|---|---|---|
| Bestatin | No cross-resistance | Direct aminopeptidase inhibitor [2]. |
| Cytarabine (Ara-C) | No cross-resistance (may even be hypersensitive) | Commonly used in AML therapy [2]. |
| Daunorubicin | No cross-resistance | Commonly used in AML therapy [2]. |
| Irinotecan (CPT-11) | Collateral hypersensitivity | 2- to 3-fold increase in sensitivity [2]. |
| Capecitabine | Cross-resistance | 2-fold reduction in sensitivity [2]. |
Are there any strategies to overcome or circumvent this compound resistance? Yes, recent research has identified at least two promising strategies:
What was the clinical outcome of combining this compound with intensive chemotherapy? A Phase II clinical trial (HOVON 103) in elderly AML patients found that adding this compound to standard "3+7" chemotherapy (daunorubicin + cytarabine) resulted in an inferior outcome [4]. The trial reported a higher early death rate from infections and more cases of atrial fibrillation in the this compound arm. At 24 months, overall survival was 33% for the standard arm versus 18% for the this compound arm [4].
If you observe diminishing efficacy of this compound in your models, follow this experimental workflow to characterize the potential cause.
Detailed Experimental Protocols:
Measuring CES1 Expression and Activity [1] [2]
Analyzing Intracellular Lipid Droplets [1] [2]
Probing mTOR Pathway Activation [1] [2]
Re-sensitization Assay [1] [3]
Based on the finding that statins markedly potentiate aminopeptidase inhibitor activity, here is a methodology for testing this combination [3].
The following diagram summarizes the molecular mechanism behind this synergistic combination:
This compound is an orally bioavailable aminopeptidase inhibitor that exerts its antiproliferative effect through a distinct mechanism. Its prodrug, CHR-2797, is converted inside cells into the active metabolite CHR-79888 [1] [2]. This active form potently inhibits members of the M1 and M17 classes of intracellular aminopeptidases [3]. Key inhibited enzymes include puromycin-sensitive aminopeptidase (NPEPPS) and leucine aminopeptidase [4] [3].
The inhibition of these enzymes blocks the final step of protein recycling, preventing the breakdown of small peptides into free amino acids. This leads to a state of intracellular amino acid deprivation, even in nutrient-rich environments [2] [3]. The cell interprets this as starvation, triggering an integrated stress response.
The amino acid deprivation response activates the GCN2-ATF4 signaling pathway [5]. Amino acid depletion leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which in turn suppresses global protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4) [5]. ATF4 drives the transcription of a specific set of genes aimed at restoring amino acid homeostasis.
In human promyelocytic leukemia HL-60 cells treated with this compound for 24 hours, this response manifests as the up-regulation of a specific gene set designated KRIGE_RESPONSE_TO_TOSEDOSTAT_24HR_UP [1]. The table below summarizes the main functional categories and representative genes from this signature.
| Functional Category | Description of Role in Response | Representative Genes |
|---|---|---|
| Amino Acid Synthesis | Enzymes for synthesizing amino acids | CBS (Cystathionine beta-synthase) [1] |
| tRNA Aminoacylation | Attach correct amino acid to tRNA for protein synthesis | AARS1 (Alanyl-tRNA synthetase 1), WARS1 (Tryptophanyl-tRNA synthetase 1), SEPSECS [1] |
| Amino Acid Transport | Transport amino acids across cell membrane | SLC3A2 (Solute carrier family 3 member 2) [1] |
| Transcription Regulation | Regulate transcription in stress response | ATF3 (Activating Transcription Factor 3) [1] |
| Protein Synthesis & Degradation | Links to protein synthesis and ubiquitination | USP9X (Ubiquitin Specific Peptidase 9 X-linked) [1] |
A key downstream effect of this response and mTOR pathway inhibition is a potent reduction in global protein synthesis, which contributes to the antiproliferative and cytotoxic effects of the drug [2].
To reliably detect the amino acid deprivation response in your experimental models, you can use the following methodology adapted from the foundational research.
1. Cell Treatment and RNA Extraction
2. Gene Expression Analysis
3. Validation and Functional Assays
Here are answers to common technical and interpretive questions you might encounter.
Why might I not detect the expected gene signature?
How can I enhance the this compound response in resistant models? Research shows powerful synergy with other agents. The table below lists validated combinations.
| Combination Agent | Class | Postulated Mechanism of Synergy | Experimental Context |
|---|---|---|---|
| Cytarabine (Ara-C) | Nucleoside analog | Strong synergistic cytotoxicity; precise mechanism under investigation [8] [3] | Acute Myeloid Leukemia (AML) [8] [3] |
| Simvastatin/Fluvastatin | Statins (HMG-CoA reductase inhibitors) | Statins impair Rheb prenylation, complementing this compound's mTOR inhibition for enhanced cell cycle arrest and apoptosis [6] | AML cell lines, including this compound-resistant sublines [6] |
| CHR-3996 | HDAC Inhibitor | Dual inhibition triggers rapid activation of NF-κB signaling, followed by a negative feedback loop via upregulation of BIRC3/cIAP2, promoting cell death [7] | Multiple Myeloma [7] |
Is this gene signature a biomarker for patient response? Yes, gene expression profiling shows promise. One study identified an 188-gene signature that predicted complete remission in elderly AML patients treated with this compound and low-dose cytarabine with an accuracy exceeding 90%. A classifier based on just three genes (CD93, GORASP1, CXCL16) correctly classified 83% of patients, achieving a 100% negative predictive value in an independent validation set [3].
The following diagram illustrates the core signaling pathway triggered by this compound, from initial drug uptake to the transcriptional response.
| Cancer Type / Population | Study Phase / Name | Treatment Regimen | Key Efficacy Outcomes | Notes |
|---|---|---|---|---|
| Relapsed/Refractory AML (Elderly) | Phase 2 (OPAL) [1] | Tosedostat monotherapy (120 mg vs 240/120 mg) | 10% (7/73) achieved CR/CRi; 22% (16/73) has clinical benefit (CR/CRi/PR) [1]. | Modest single-agent activity [1] [2]. |
| Newly Diagnosed AML/High-Risk MDS (Older) | Phase 2 [3] | This compound + Cytarabine or Decitabine | Not specified in detail; study conducted to evaluate this combination [3]. | Aims to build on synergy seen with hypomethylating agents [2]. |
| Newly Diagnosed AML (Elderly, fit) | Phase 2 (HOVON 103) [4] | Standard "3+7" Chemotherapy + this compound | No improvement; CR/CRi: 64% (this compound) vs 69% (Standard). 2-year OS: 18% (this compound) vs 33% (Standard) [4]. | Inferior outcome; increased early death from infections [4]. |
| Advanced PDAC (2nd-line) | Phase Ib/II [5] | This compound + Capecitabine | Median PFS: 7.1 months; 8 patients had stable disease >3 months [5]. | Suggests potential for disease control in a solid tumor subset [5]. |
This compound is an oral, small-molecule inhibitor that targets the M1 family of aminopeptidases [6] [3] [2]. Its mechanism can be summarized as follows:
The diagram below illustrates this process and its application in a standard workflow for treating AML.
This protocol is used to assess this compound's direct anti-leukemic effect [8].
Q1: What is the recommended single-agent dose of this compound for hematologic malignancies?
Q2: Does this compound show synergistic effects with other drugs?
Q3: What are the major safety concerns associated with this compound?
Q4: Is this compound effective in solid tumors?
The following table summarizes key physical properties and handling information for Tosedostat.
| Property | Specification |
|---|---|
| Molecular Weight | 406.5 Da [1] (or 406.47 Da [2]) |
| Form | Solid [1] |
| Solubility in DMSO | 100 mM [1] or > 10 mM [2] |
| Solubility in Ethanol | 50 mM [1] or ≥15.07 mg/mL [2] |
| Solubility in Water | Insoluble [2] |
| Short-Term Storage | -20°C [1] |
| Long-Term Storage | -20°C [1] |
| Storage Sensitivity | Air sensitive; store in the dark to prevent oxidation [1] |
Here are some established experimental protocols and key findings related to this compound's mechanism and use.
This compound's efficacy is determined by its inhibition of various aminopeptidases. The table below outlines assay conditions for different target enzymes [3].
| Target Enzyme | Substrate | Assay Conditions |
|---|---|---|
| Leucine Aminopeptidase (LAP) | Tripeptide LGG | 50mM HEPES, pH 8.0; 90 min at 37°C [3] |
| Puromycin-Sensitive Aminopeptidase (PuSA) | Ala-AMC | 0.125M Tris-HCl, pH 7.5; 2 hours at 37°C [3] |
| Aminopeptidase N | Ala-AMC | 60µM substrate; 60 min at 37°C [3] |
| Leukotriene A4 (LTA4) Hydrolase | Arg-AMC | PBS with 0.01% Brij-35; 1 hour at 37°C [3] |
For cell proliferation and health, the following methods are used:
This compound is a prodrug that relies on intracellular activation. The following diagram illustrates its mechanism and the associated resistance pathways.
This mechanism explains several key observations:
What is the best way to prepare a stock solution of this compound?
My experiment shows reduced efficacy of this compound. What could be the cause? Reduced efficacy, especially in established cell lines, could indicate the development of resistance. Key mechanisms identified include [4]:
Are there strategies to overcome this compound resistance? Research suggests that combining this compound with an mTOR inhibitor like rapamycin can overcome resistance in high-level resistant cells where the Akt/mTOR pathway is hyperactive [4].
This compound (CHR-2797) is an orally available aminopeptidase inhibitor prodrug investigated for treating cancers like acute myeloid leukemia (AML) and certain solid tumors [1] [2] [3]. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| Classification | Aminopeptidase inhibitor prodrug [2] [3] |
| Administered Form | Ester prodrug (CHR-2797) [2] [3] |
| Active Metabolite | CHR-79888 (a hydrophilic hydroxamic acid) [3] |
| Primary Mechanism | Intracellular amino acid depletion, leading to disruption of cancer cell survival and proliferation [2] [3] |
| Key Activating Enzyme | Carboxylesterases (e.g., CES1) [2] |
This compound's activity depends on intracellular activation. The following diagram illustrates this pathway and its impact on cancer cells.
Research has identified specific factors that influence this compound's efficacy and resistance.
| Aspect | Experimental Finding | Significance / Implication |
|---|---|---|
| Drug Resistance | Myeloid leukemia cells (U937) with acquired high-level resistance showed down-regulation of CES1 mRNA and protein [2]. | Loss of activating enzyme prevents prodrug conversion, leading to resistance [2]. |
| Intracellular Drug Sequestration | Resistant cells exhibited marked prodrug retention and a substantial increase in intracellular lipid droplets [2]. | The non-activated prodrug may be sequestered away from its site of action [2]. |
| Compensatory Pathway Activation | High-level resistant cells showed dominant activation of the Akt/mTOR pathway [2]. | Suggests a potential combination therapy strategy with mTOR inhibitors like rapamycin [2]. |
| Study & Population | Treatment Regimen | Key Efficacy Results | Biomarker & Predictive Performance |
|---|
| Elderly, untreated AML (unsuitable for intensive chemo) [1] | Tosedostat + Low-Dose Cytarabine (LDAC) | • ORR: 54.5% (CR: 48.5%) • Median OS: 222 days; significantly longer in responders [1] | • 188-gene signature associated with response • Overall accuracy >90% for predicting CR • Negative Predictive Value (NPV): 100% (validated in independent series) [1] | | Elderly, fit AML (for intensive chemo) [2] | this compound + "3+7" Intensive Chemotherapy | • CR/CRi: 64% (vs. 69% in control) • Inferior survival: 2-year OS 18% (vs. 33% in control) [2] | No predictive biomarker reported; study showed negative overall outcome with addition of this compound [2] |
Here are detailed methodologies for key experiments in identifying and validating biomarkers for this compound.
This protocol is based on the study that successfully identified a predictive gene signature [1].
This broader framework outlines the steps from discovery to clinical application.
Q1: What is the most promising biomarker approach for predicting response to this compound in AML? A1: The most validated approach is a gene expression profile (GEP). Research identified a 188-gene signature that can predict achievement of Complete Remission with high accuracy (>90%) and a 100% Negative Predictive Value, meaning it can perfectly identify patients who will not respond [1] [3]. This signature was validated in an independent patient series.
Q2: Why might biomarker identification be crucial for this compound's development? A2: Biomarkers are essential for patient stratification. Clinical trials have yielded mixed results; while this compound showed promise in combination with low-dose cytarabine, it resulted in inferior survival when added to intensive chemotherapy [1] [2]. A validated biomarker can identify the patient subpopulation most likely to benefit, increasing the probability of clinical trial success and avoiding treatment in those who would only experience toxicity.
Q3: What are the critical steps in validating a potential biomarker signature? A3: Validation is a multi-step process:
Q4: Are there any specific sample handling requirements for these assays? A4: Yes, sample quality is paramount.
| Outcome Measure | LDAC + Tosedostat | LDAC Alone | Statistical Significance |
|---|---|---|---|
| Complete Remission (CR) Rate | 19% [1] (or 22% [2]) | 12% [1] (or 14% [2]) | Not Significant (P=0.17) [1] |
| Overall Response Rate (ORR) | 25% [3] [1] [4] | 18% [3] [1] [4] | Not Significant (P=0.22) [3] [1] |
| 2-Year Overall Survival | 16% [3] [1] | 12% [3] [1] | Not Significant (P=0.8) [3] [1] |
| Median Overall Survival | Not Reported in LI-1 | Not Reported in LI-1 | Hazard Ratio: 0.97 (P=0.8) [1] |
| Key Increased Toxicities | Diarrhea, Cardiac toxicity (including atrial fibrillation) [3] [5] [4] | Lower incidence of these toxicities [3] | Significantly higher with this compound [3] |
The following diagram illustrates the proposed mechanism of action for this compound, which differs from that of conventional chemotherapy.
The core finding of synergy comes from a 2019 study published in ACS Chemical Neuroscience [1] [2] [3]. The research demonstrated that combining Tosedostat with morphine produces a greater analgesic effect than would be expected from simply adding their individual effects, allowing for a significant reduction in the dose of morphine needed to achieve pain relief [3].
The table below summarizes the key experimental findings from the in vivo studies:
| Experimental Aspect | Findings and Conclusions |
|---|---|
| Analgesic Effect | This compound alone showed significant analgesic activity in multiple mouse models of pain [3]. |
| Synergy with Morphine | The combination of this compound and morphine resulted in a synergistic antinociceptive (pain-blocking) effect [1] [3]. |
| Site of Action | The analgesic effect is primarily mediated through the peripheral nervous system, with minimal contribution from the central nervous system [1] [3]. |
| Therapeutic Implication | Synergy allows for lower doses of morphine to be used, which can potentially reduce the incidence and severity of morphine-related adverse effects [3]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental protocols used in the seminal study.
The synergistic effect is not due to a direct interaction between this compound and morphine, but rather through this compound's action on the endogenous opioid system. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
As shown in the diagram:
The discovery that this compound, an investigational anticancer agent, can be repurposed as a synergistic analgesic with morphine has significant implications for pain management research. This strategy aligns with ongoing efforts to find therapeutic solutions that reduce reliance on high-dose opioid monotherapy, thereby mitigating associated risks like tolerance, dependence, and respiratory depression [4] [3]. The peripheral mechanism of this compound's action is particularly promising, as it may further limit central nervous system-mediated side effects [3].
The table below summarizes key experimental data on this compound from a study investigating its role in overcoming platinum resistance.
| Aspect | Details |
|---|---|
| Studied Combination | This compound + Cisplatin (not carboplatin) [1] |
| Cancer Model | Bladder cancer (in vitro and in vivo) [1] |
| Molecular Target | NPEPPS (Puromycin-sensitive aminopeptidase) [1] |
| Proposed Mechanism | NPEPPS inhibition increases intracellular cisplatin concentration, overcoming a key resistance mechanism [1] |
| Key Experimental Findings | - NPEPPS depletion sensitized resistant cells to cisplatin.
The combination of carboplatin and paclitaxel (CP) has been evaluated as a chemotherapy option for metastatic melanoma, with the following profile:
The foundational research on this compound's ability to reverse cisplatin resistance involved a multi-step methodology that could serve as a template for future investigations [1]:
The diagram below illustrates the mechanism by which this compound is proposed to overcome platinum resistance, based on the study findings.
The current evidence suggests that while this compound shows a promising mechanistic role in reversing cisplatin resistance, its potential synergy with carboplatin and paclitaxel remains an open question.
For your research, the most relevant path forward would be to design experiments that directly test this triple combination. The established clinical profile of carboplatin-paclitaxel in melanoma provides a benchmark, and the experimental workflow used for this compound-cisplatin studies offers a robust methodological blueprint [1] [2].
| Trial / Population | Patient Population & Key Feature | Efficacy Endpoint(s) | Reported Outcome |
|---|---|---|---|
| OPAL Study (Phase II) [1] | Patients aged ≥60 years with relapsed or refractory AML. Combined R/R population. | CR/CRp Rate | 10% (7/73 patients) [1] |
| Notable Subgroup | Activity seen in patients with prior MDS or hypomethylating agent therapy [1] |
| Phase I/II Study (Löwenberg et al.) [2] | Elderly and/or relapsing patients with AML. Majority had R/R disease. | Overall Response Rate | 27% (14/51 AML patients) [2] | | | | Response Details | 7 complete marrow responses (<5% blasts), 7 partial marrow responses (5-15% blasts) [2] | | | | Notable Subgroup | 79% of responders had relapsed or refractory AML [2] |
For researchers, the methodologies and contextual findings from these trials are critical.
This compound has a distinct mechanism of action from conventional chemotherapies. The following diagram illustrates its intracellular signaling pathway and effects.
This unique mechanism of action, which exploits the high protein turnover in leukemic cells, provides a rationale for its investigation and reported synergy with other agents like cytarabine and hypomethylating agents in preclinical models [1].
| Study / Population | Regimen | Patient Group | Efficacy (CR/CRp Rate) | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|---|
| HOVON 103 (Phase II Randomized) [1] | Standard "3+7" chemo + Tosedostat (120 mg) vs. Standard chemo alone | Elderly (≥65 yrs), newly diagnosed AML/High-risk MDS | 64% (this compound) vs. 69% (Control) [1] | Inferior survival: 2-yr OS 18% (this compound) vs. 33% (Control) [1] | Increased infections, Atrial fibrillation [1] |
| OPAL (Phase II Randomized) [2] | This compound (120 mg) vs. This compound (240 mg→120 mg) | Elderly (≥60 yrs), Relapsed/Refractory AML | 5% (120 mg) vs. 14% (240 mg→120 mg) [2] | Activity in relapsed/refractory setting, especially prior MDS/HMA [2] | Febrile neutropenia, thrombocytopenia, fatigue, cardiac events [2] |
| Phase I/II Study [3] | This compound (130 mg) | Elderly and/or relapsed AML/MDS | 27% (Overall Response Rate) [3] | Significant antileukemic activity in >60 yrs, relapsed/refractory [3] | Thrombocytopenia, elevated liver enzymes [3] |
Understanding the biological rationale and how the clinical data was generated is crucial for a complete picture.
This compound is an orally bioavailable aminopeptidase inhibitor. Its intracellular mechanism involves [4] [2] [5]:
The diagram below illustrates this mechanism and the context of its clinical evaluation.
The data in the summary table comes from well-defined clinical studies. Here are the key methodological elements:
HOVON 103 / SAKK Trial (Combination Therapy) [1]
OPAL Trial (Single-Agent Therapy) [2]
The conflicting data presents a clear path for future research and development:
| Trial Regimen | Study Details | CR/CRi Rate | Key Survival Outcomes | Reference |
|---|---|---|---|---|
| Tosedostat + Intensive Chemotherapy | Randomized Phase II (n=231); patients >65 years, vs. standard "3+7" | 66% (CR/CRi not split) | Inferior OS: 18% at 24 mos (vs. 33% in control) [1] | [1] |
| This compound + Low-Dose Cytarabine (LDAC) | Single-arm Phase II (n=33); median age 75 years | 54.5% (CR: 48.5%, PR: 6.1%) | Median OS: 222 days [2] | [2] |
The data in the table above comes from two distinct clinical trial designs. Here is a detailed breakdown of their methodologies.
This was a multi-center, open-label, randomized Phase II study designed to see if adding this compound to standard intensive chemotherapy would improve outcomes for elderly AML patients [1].
This was a single-arm, Phase II study evaluating the efficacy of the combination in a frail, elderly population unsuitable for intensive chemotherapy [2].
This compound is an orally administered aminopeptidase inhibitor. Its mechanism of action and the subsequent experimental workflow in the LDAC trial can be visualized as follows:
The table below summarizes the key findings from the identified Phase II studies involving Tosedostat in Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).
| Trial Population & Design | Combination Agents | Key Efficacy Results (CR/CRi Rate) | Key Safety Findings | Source |
|---|---|---|---|---|
| Elderly/Relapsed AML or MDS (Phase I/II study, n=41 in Phase II) | This compound monotherapy (130 mg once daily) | Overall Response Rate: 27% (14/51 AML patients from both phases: 3 CR, 4 CRi, 7 partial marrow response) | Most common severe adverse event: reduction in platelet count. Generally well-tolerated. | [1] [2] |
| Newly Diagnosed Older AML/high-risk MDS (n=34) | Cytarabine or Decitabine | CR/CRi Rate: 53% (14 CR, 4 CRi) | No Grade 3-4 non-haematological toxicities required withdrawal. Febrile neutropenia was common. | [3] |
| Elderly AML - Intensive Chemotherapy Combination (Randomized, n=116 in this compound arm) | Idarubicin/ Daunorubicin + Cytarabine ("3+7") | CR/CRi Rate: 64% (not significantly different from 69% in standard arm). Inferior survival: 2-year OS 18% vs 33% in standard arm. | Increased early death rate from infections; more frequent atrial fibrillation. | [4] |
| Elderly with Refractory or Relapsed AML (OPAL study) | This compound monotherapy (120 mg or 240/120 mg) | Activity was observed at both dose schedules. | Common adverse events: febrile neutropenia, thrombocytopenia, fatigue, dyspnoea, pneumonia. Treatment-related fatal events occurred. | [2] |
This compound is an orally bioavailable, small-molecule inhibitor that targets the M1 family of aminopeptidases, with particular activity against puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [5] [2]. It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888 [2].
The following diagram illustrates this mechanism and the context of its clinical evaluation.
While full detailed protocols are not available in the search results, the following methodological details were reported in the studies summarized above:
The data reveals a complex profile for this compound. It demonstrates meaningful single-agent activity in relapsed/refractory AML, a population with very poor prognosis [1] [6]. Its synergy with cytarabine and hypomethylating agents also showed promise in a front-line setting for older patients [3].
However, the results are not uniformly positive. The addition of this compound to intensive chemotherapy was associated with inferior survival, primarily driven by a higher rate of fatal infectious complications, suggesting that this particular combination may increase toxicity without clinical benefit [4].
For you as a researcher, the key takeaway is that the future development of this compound likely depends on carefully selecting patient populations and optimizing combination partners to maximize efficacy while minimizing additive toxicity [6]. Its role may be more favorable in lower-intensity, targeted combination regimens rather than with full-dose intensive chemotherapy.
The table below summarizes the efficacy and safety findings from major Tosedostat clinical trials.
| Trial Name / Type | Patient Population & Treatment | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| LI-1 Trial (Randomized Phase II) [1]: LDAC + this compound vs. LDAC | Older, untreated AML patients unfit for intensive therapy (N=243). | CR Rate: 19% (LDAC-T) vs. 12% (LDAC); not statistically significant (P=0.17). Overall Survival: No difference (2-year OS: 16% vs. 12%; HR 0.97, P=0.8). No subgroup benefitted. | Acceptable toxicity, but no survival benefit. | | HOVON 103 (Randomized Phase II) [2]: Intensive Chemo + this compound vs. Intensive Chemo | Older (>65 years), newly diagnosed AML patients (N=231). | CR/CRi Rate: 64% (this compound arm) vs. 69% (Standard arm); not significantly different. Overall Survival: Significantly worse with this compound (2-year OS: 18% vs. 33%; P=0.006). | Increased early death rate from infections; more frequent atrial fibrillation. | | Phase II Combination Study [3]: this compound + Cytarabine or Decitabine | Older (≥60 years), newly diagnosed AML or high-risk MDS (N=34). | CR/CRi Rate: 53%. Median Survival: 11.5 months. | Tolerable; no grade 3-4 non-hematological toxicities required withdrawal. | | Phase II OPAL Trial [4]: this compound Monotherapy | Elderly patients with relapsed or refractory AML. | Encouraging activity as a single agent in a relapsed/refractory setting. | Activity noted; acceptable toxicity profile. |
For research and development professionals, the methodological details of these trials are critical. Here is a summary of the experimental designs.
To further aid understanding, the following diagrams illustrate this compound's mechanism of action and the conceptual workflow from a related systems biology study that identified genes disfavoring T cell immunity, a category which includes pathways inhibited by this compound [5].
Diagram 1: Mechanism of Action of this compound. This compound inhibits aminopeptidases, disrupting protein recycling and leading to amino acid deprivation. This triggers a stress response (AADR) that reduces protein synthesis and inhibits mTOR signaling, ultimately inducing apoptosis (cell death) in cancer cells [6] [7].
Diagram 2: Workflow for Identifying Genes Disfavoring T-cell Immunity. This systems biology approach involved profiling genes upregulated in cancer cells under T-cell pressure, followed by functional screens to identify genes that protect tumors (iD-CTL genes). Pharmacological inhibition of these pathways, including one suppressed by this compound, was then validated as a strategy to sensitize tumors to T-cell killing [5].
The integrated data from these trials suggests several critical points for future development:
The OPAL trial was a randomized, open-label Phase II study that investigated two dosing regimens of single-agent tosedostat in patients aged 60 or older with relapsed or refractory Acute Myeloid Leukaemia (AML) [1] [2]. The key outcomes are summarized below.
Table 1: Key Efficacy Endpoints from the OPAL Study [1] [2]
| Efficacy Measure | 120 mg Group (n=38) | 240 mg→120 mg Group (n=35) | Overall (n=73) |
|---|---|---|---|
| Complete Remission (CR) or CR with incomplete platelet recovery (CRp) | 2 (5%) | 5 (14%) | 7 (10%) |
| Morphological Leukemia-Free State (MLFS)* | 6 (16%) | 5 (14%) | 11 (15%) |
| Overall Disease Control (CR + CRp + MLFS) | 8 (21%) | 10 (29%) | 18 (25%) |
| Median Duration of Treatment | 54 days | 54 days | 54 days |
*MLFS was defined as <5% blasts in the bone marrow without blood count recovery [1].
Table 2: Most Common Grade 3 or Worse Adverse Events (AEs) [1] [2]
| Adverse Event | 120 mg Group (n=38) | 240 mg→120 mg Group (n=35) | Overall (n=73) |
|---|---|---|---|
| Febrile Neutropenia | 11 (29%) | 10 (29%) | 21 (29%) |
| Thrombocytopenia | 8 (21%) | 8 (23%) | 16 (22%) |
| Fatigue | 7 (18%) | 8 (23%) | 15 (21%) |
| Dyspnoea | 5 (13%) | 7 (20%) | 12 (16%) |
| Pneumonia | 4 (11%) | 6 (17%) | 10 (14%) |
| Fatal Adverse Events | 3 | 2 | 5 |
The five treatment-related fatal adverse events were acute hepatitis, respiratory failure, pneumonia, atrial fibrillation, and left ventricular dysfunction [1] [2].
Here is a detailed breakdown of the study's methodology.
1. Study Design and Objectives
2. Patient Population
3. Treatment Regimens Patients were randomized 1:1 to one of two arms [1]:
4. Assessment Schedule Study visits were scheduled at baseline, day 2, day 15, and then monthly for 6 months. Bone marrow aspirates to assess response were performed at months 1, 2, 3, and 6 [1].
This compound is a novel oral aminopeptidase inhibitor. Its mechanism of action, as described in the study, can be visualized through the following pathway [1] [3]:
Diagram 1: this compound induces selective cancer cell death by triggering the Amino Acid Deprivation Response (AADR) [1] [3].
The key difference lies in the primary site of action for its observed analgesic effect. The table below summarizes the comparative analysis based on a 2019 study:
| Feature | Peripheral Nervous System (PNS) Effects | Central Nervous System (CNS) Effects |
|---|---|---|
| Mechanism of Action | Inhibition of peripheral aminopeptidases, leading to accumulation of enkephalins and subsequent analgesia [1]. | Minimal contribution to the observed analgesic effect; precise mechanism not detailed in available studies [1]. |
| Primary Site of Action | Peripheral nervous system [1]. | Central nervous system (minimal contribution) [1]. |
| Observed Therapeutic Effect | Significant analgesic (pain-relieving) effect [1]. | Not a primary source of analgesia [1]. |
| Synergistic Potential | Synergistic analgesic effect when combined with morphine, allowing for reduced dosage of both agents [1]. | Information not available in the provided research. |
| Supporting Experimental Data | In vivo pharmacological studies in animal models demonstrating antinociception (pain-blocking) [1]. | Information not available in the provided research. |
The foundational findings for Tosedostat's nervous system effects come from a study that investigated its potential as an analgesic agent [1].
The diagram below illustrates the hypothesized signaling pathway for this compound's peripheral analgesic effect, based on the research findings.
The discovery that this compound's analgesic effect is primarily peripheral is highly significant. It suggests a novel, non-central mechanism for pain relief that could circumvent the central side effects (like sedation, respiratory depression, and high addiction potential) associated with classic opioid drugs such as morphine [1]. The observed synergy with morphine is particularly promising for developing combination therapies that enhance pain relief while lowering the required dose of morphine, thereby reducing its adverse effects [1].
It is crucial to distinguish these nervous system effects from this compound's primary investigation as an anticancer agent. Clinical trials evaluating this compound for Acute Myeloid Leukemia (AML) reported toxicities such as cardiac rhythm abnormalities (atrial fibrillation) and increased infectious complications [2]. These are considered systemic adverse events from oncology treatment and are not specifically linked to its mechanism of action on the nervous system.
The current understanding of this compound's effects on the nervous system is limited, representing a significant opportunity for further investigation.